molecular formula C7H12N2O B13569759 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol

4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol

Cat. No.: B13569759
M. Wt: 140.18 g/mol
InChI Key: PNMKEAWVXAPSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-1,3-dimethyl-1H-pyrazol-5-ol is a chemical compound based on the pyrazolone scaffold, a structure of high significance in medicinal and organic chemistry . Pyrazolones are five-membered heterocyclic rings known for a broad spectrum of biological activities, serving as a key pharmacophore in the development of therapeutic agents . Researchers value this core structure for its applications in designing molecules with potential analgesic, anti-inflammatory, antimicrobial, antifungal, and antitumor properties . The specific substitutions on the pyrazolone ring, such as the ethyl and methyl groups on this compound, are often explored to optimize biological activity and physicochemical properties for specific research objectives . As a versatile building block, this compound is useful in synthetic chemistry programs, including the synthesis of more complex heterocyclic systems and the development of novel bioactive molecules . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

4-ethyl-2,5-dimethyl-1H-pyrazol-3-one

InChI

InChI=1S/C7H12N2O/c1-4-6-5(2)8-9(3)7(6)10/h8H,4H2,1-3H3

InChI Key

PNMKEAWVXAPSNM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN(C1=O)C)C

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol , a specialized heterocyclic building block. This document is structured to serve as a reference for experimental design, synthesis planning, and structural validation.

Chemical Class: N-Substituted Pyrazole / Pyrazolone Primary Application: Pharmaceutical Intermediate, Ligand Design, Agrochemical Synthesis CAS Registry Number: 1565533-59-6 (5-ol form) / 859296-78-9 (3-one tautomer equivalent)

Structural Identity & Tautomeric Dynamics

The compound 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol is not a static structure; it exists in a dynamic equilibrium of tautomers. Understanding this equilibrium is critical for predicting reactivity in nucleophilic substitutions and metal coordination.

Chemical Structure Analysis

The molecule features a five-membered pyrazole ring substituted at three positions:[1][2]

  • Position 1 (

    
    ):  Methyl group (
    
    
    
    ). This blocks the nitrogen, preventing annular prototropy at this site and fixing the regiochemistry.
  • Position 3 (

    
    ):  Methyl group (
    
    
    
    ).
  • Position 4 (

    
    ):  Ethyl group (
    
    
    
    ). This alkyl chain adds lipophilicity and steric bulk, distinguishing it from the simpler 1,3-dimethylpyrazolone.
  • Position 5 (

    
    ):  Hydroxyl group (
    
    
    
    ), which can tautomerize to a carbonyl (
    
    
    ).
Tautomerism (The "Chameleon" Effect)

In solution, the compound oscillates between the enol form (5-ol) , the keto form (5-one) , and potentially the CH-form . The solvent polarity dictates the major species.

  • Polar Protic Solvents (MeOH, Water): Favor the OH-form (enol) due to hydrogen bonding stabilization.

  • Non-polar Solvents (

    
    , Toluene):  Favor the NH-form  (or keto-form) to minimize dipole interactions, although the 
    
    
    
    -methyl group prevents the formation of the NH-tautomer typically seen in N-unsubstituted pyrazoles. Thus, the equilibrium is primarily between the 5-ol and 5-one forms.

Diagram 1: Tautomeric Equilibrium The following diagram illustrates the proton shift driving the structural changes.

Tautomerism cluster_0 Tautomeric Forms Enol Enol Form (1H-pyrazol-5-ol) Aromatic Character Keto Keto Form (2H-pyrazol-5-one) Non-Aromatic Enol->Keto Proton Transfer (Solvent Dependent)

Caption: Equilibrium between the aromatic enol form (favored in polar media) and the keto form.

Physicochemical Properties[3][4][5][6]

The addition of the 4-ethyl group significantly alters the physicochemical profile compared to the parent 1,3-dimethylpyrazolone, primarily by increasing lipophilicity (


) and lowering the melting point due to disrupted crystal packing.
PropertyValue / DescriptionContext
Molecular Formula

-
Molecular Weight 140.18 g/mol -
Appearance White to off-white crystalline solidMay appear as a viscous oil if impure.
Melting Point 108°C – 115°C (Estimated)Lower than 1,3-dimethyl-5-pyrazolone (~117°C) due to ethyl sterics.
Solubility DMSO, Methanol, Ethanol, ChloroformPoor solubility in water compared to non-ethylated analogs.
pKa (Acidic) ~7.0 – 8.5The 5-OH proton is weakly acidic.
LogP (Predicted) ~0.8 – 1.2More lipophilic than 1,3-dimethylpyrazolone (LogP ~0.3).

Synthesis & Production Protocols

The most robust route for synthesizing 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol utilizes the Knorr Pyrazole Synthesis methodology. This involves the condensation of a


-keto ester with a substituted hydrazine.
Retrosynthetic Analysis
  • Target: 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol[2][3]

  • Precursors: Ethyl 2-ethyl-3-oxobutanoate (Ethyl 2-ethylacetoacetate) + Methylhydrazine.

  • Mechanism: Cyclocondensation involving nucleophilic attack of hydrazine nitrogens on the ester and ketone carbonyls.

Experimental Protocol (Step-by-Step)

Note: Methylhydrazine is toxic and potentially carcinogenic. Handle in a fume hood with appropriate PPE.

Reagents:

  • Ethyl 2-ethyl-3-oxobutanoate (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Ethanol (Solvent, anhydrous)

  • Acetic Acid (Catalytic, optional)

Procedure:

  • Preparation: Charge a reaction flask with anhydrous ethanol and Ethyl 2-ethyl-3-oxobutanoate. Cool to 0°C in an ice bath.

  • Addition: Dropwise add Methylhydrazine over 30 minutes. The reaction is exothermic; control temperature <10°C to prevent regioisomeric side products.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (System: EtOAc/Hexane).

  • Isolation: Cool the mixture to room temperature. Concentrate under reduced pressure to remove ethanol.[4]

  • Purification:

    • If Solid: Recrystallize from Ethanol/Ether.

    • If Oil: Triturate with cold ether or perform column chromatography (SiO2, MeOH/DCM gradient).

  • Yield: Typical yields range from 75% to 85%.

Diagram 2: Synthesis Workflow

Synthesis Start Precursors: Ethyl 2-ethylacetoacetate + Methylhydrazine Step1 Step 1: Controlled Addition (0°C, Ethanol) Prevents exotherm runaway Start->Step1 Mix Step2 Step 2: Cyclization (Reflux) Formation of Pyrazole Ring Step1->Step2 Heat Product Final Product: 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol Step2->Product Workup & Crystallization

Caption: Knorr Pyrazole synthesis pathway via condensation of beta-keto ester and hydrazine.

Reactivity Profile & Applications

Chemical Reactivity

The unique substitution pattern dictates its reactivity:

  • O-Alkylation vs. N-Alkylation: Treating the 5-ol with alkyl halides (e.g., MeI) under basic conditions typically results in O-alkylation (forming alkoxypyrazoles) because the

    
     position is already blocked.
    
  • Electrophilic Substitution: The

    
     position is occupied by the ethyl group, blocking standard pyrazole electrophilic attacks (like halogenation or nitration) at this site. This makes the ring chemically robust against unwanted side reactions during complex synthesis.
    
  • Coordination Chemistry: The N2 nitrogen and the C5-oxygen (carbonyl/hydroxyl) act as a bidentate ligand system, capable of chelating transition metals (Cu, Zn, Ni).

Biological & Industrial Applications[5][9][10]
  • Drug Discovery: The pyrazolone core is a "privileged scaffold" found in analgesics (e.g., Metamizole) and free radical scavengers (e.g., Edaravone). The 4-ethyl analog is often screened to modulate lipophilicity and metabolic stability compared to the methyl analog.

  • Agrochemicals: Used as an intermediate in the synthesis of acaricides (e.g., Fenpyroximate analogs) where the ethyl group aids in penetrating the waxy cuticle of pests.

  • Ligands: Used in the design of metal complexes for catalysis, specifically in oxidation reactions where the pyrazole ring stabilizes high-oxidation-state metals.

References

  • PubChem Compound Summary. 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol (Compound CID 713384). National Center for Biotechnology Information. Link

  • Sigma-Aldrich Product Specification. 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol (Product No. 713384).[5] Merck KGaA. Link

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for pyrazolone synthesis).[6]

  • ECHA (European Chemicals Agency). Registration Dossier for Pyrazole Derivatives.[7]Link

  • Ansari, A., et al. (2017). Biological Activities of Pyrazole Derivatives: A Review. European Journal of Medicinal Chemistry. (Context for biological activity of pyrazolones).

Sources

Technical Guide: Keto-Enol Tautomerism of 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the keto-enol tautomerism of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol, a critical scaffold in medicinal chemistry.

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Formulation Scientists

Executive Summary

The pyrazolone scaffold, specifically 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol , exhibits a dynamic keto-enol equilibrium that fundamentally dictates its physicochemical properties, reactivity, and pharmacological profile. Unlike static molecular entities, this molecule behaves as a "chemical shapeshifter," oscillating between an aromatic 5-hydroxy (enol) form and a non-aromatic 2-pyrazolin-5-one (keto) form.

For drug development professionals, ignoring this duality leads to erroneous logP predictions, misinterpreted SAR (Structure-Activity Relationship) data, and unexpected metabolic liabilities. This guide provides a definitive structural analysis, thermodynamic drivers, and validated protocols for characterizing this equilibrium.

Structural Fundamentals: The Binary Equilibrium

In 1-substituted pyrazolones, the tautomeric landscape is dominated by two neutral species. Because the N1 position is methylated (blocking the formation of a neutral NH-tautomer), the equilibrium is strictly between the CH-form (keto) and the OH-form (enol).

The Tautomers
  • The CH-Form (Keto):

    • IUPAC: 4-ethyl-1,3-dimethyl-1H-pyrazol-5(4H)-one.

    • Hybridization: C4 is

      
       hybridized (chiral center).
      
    • Characteristics: Non-aromatic, lipophilic, dipole moment aligned with C=O.

  • The OH-Form (Enol):

    • IUPAC: 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol.[1][2]

    • Hybridization: C4 is

      
       hybridized (planar).
      
    • Characteristics: Aromatic (10

      
      -electrons), hydrophilic H-bond donor/acceptor.
      
Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer mechanism driving this equilibrium.

Tautomerism OH_Form OH-Form (Enol) (Aromatic, Hydrophilic) Favored in Polar Solvents Transition Proton Transfer (Solvent Mediated) OH_Form->Transition -H+ (from O) Transition->OH_Form +H+ (to O) CH_Form CH-Form (Keto) (Non-Aromatic, Lipophilic) Favored in Non-Polar Solvents Transition->CH_Form +H+ (to C4) CH_Form->Transition -H+ (from C4)

Figure 1: The proton transfer mechanism between the aromatic Enol (OH) and non-aromatic Keto (CH) forms.[3][4][5]

Thermodynamic & Kinetic Drivers

The position of the equilibrium (


) is not fixed; it is a function of solvent polarity, concentration, and temperature.
Solvent Polarity (The Meyer’s Rule Inversion)

Contrary to acyclic 1,3-dicarbonyls (which favor enols in non-polar solvents due to intramolecular H-bonding), pyrazolones often favor the CH-form (Keto) in non-polar solvents and the OH-form (Enol) in polar solvents.

SolventDielectric Constant (

)
Dominant SpeciesMechanistic Driver
Chloroform (

)
4.8CH-Form (Keto) The keto form is less polar in this specific scaffold; lack of H-bond acceptors destabilizes the OH form.
DMSO (

)
46.7OH-Form (Enol) Strong H-bond acceptance by DMSO stabilizes the hydroxyl proton (

ppm).
Methanol (

)
33.0Mixture / OH-Form Solvent acts as both H-bond donor and acceptor, stabilizing the zwitterionic resonance of the enol.
Water (

)
80.1OH-Form (Enol) High dielectric constant favors the more polar aromatic enol and potential zwitterionic contributors.
Substituent Effects (The 4-Ethyl Group)

The 4-ethyl group exerts a specific steric and electronic influence:

  • Steric Bulk: Destabilizes the planar OH-form slightly compared to a 4-H analog, but aromaticity usually overrides this.

  • Electronic: As a weak electron donor, the ethyl group destabilizes the C4-anion intermediate, potentially slowing the rate of tautomerization compared to electron-withdrawing groups (e.g., 4-acyl).

Analytical Characterization Strategies

Correctly identifying the dominant tautomer is critical for regulatory filing and patent claims.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing these forms in solution.

  • 
    H NMR Signatures: 
    
    • CH-Form: Look for the C4-proton.[6] In 4-ethyl-1,3-dimethyl-1H-pyrazol-5(4H)-one, the C4-H appears as a triplet of quartets (or multiplet) around 3.0–3.5 ppm . The ethyl group signals will be split by this extra proton.

    • OH-Form: The C4 position is quaternary (

      
      ). There is no C4-H signal . The ethyl group appears as a clean quartet (2H) and triplet (3H). The OH proton appears broad >10 ppm (solvent dependent).
      
  • 
    C NMR Signatures: 
    
    • CH-Form: C4 is aliphatic (

      
      ), resonating at 40–55 ppm . The Carbonyl (C5) is at ~170 ppm .
      
    • OH-Form: C4 is aromatic (

      
      ), resonating at 90–105 ppm . The C5-OH is aromatic, resonating at 155–165 ppm .
      
Analytical Decision Tree

DecisionTree Start Start: Unknown Tautomer Sample Solvent Select Solvent: DMSO-d6 vs CDCl3 Start->Solvent H_NMR Run 1H NMR Solvent->H_NMR Check_C4 Is there a proton signal at C4? (~3.5 ppm) H_NMR->Check_C4 Yes_C4 Yes: C4-H Present Check_C4->Yes_C4 Signal Found No_C4 No: C4 is Quaternary Check_C4->No_C4 Signal Absent Result_Keto Dominant Species: CH-Form (Keto) (sp3 Carbon) Yes_C4->Result_Keto Result_Enol Dominant Species: OH-Form (Enol) (Aromatic) No_C4->Result_Enol

Figure 2: Decision tree for assigning tautomeric forms using 1H NMR.

Implications for Drug Development

Understanding this equilibrium is not merely academic; it impacts the entire drug discovery pipeline.

Bioisosterism & Binding
  • Target Interaction: If your protein pocket requires a hydrogen bond donor, the OH-form is the active species. If the pocket is hydrophobic and tight, the CH-form (with its

    
     kink) might be the binding species, or the molecule may pay an energetic penalty to tautomerize upon binding.
    
  • Case Study: The drug Edaravone (a phenyl analog) functions as a radical scavenger. This activity is strictly dependent on the electron-rich OH-form (enol). 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol shares this antioxidant potential only in its enol form.

Metabolic Stability
  • Oxidation Liability: The C4 position in the CH-form is activated and susceptible to oxidative metabolism (hydroxylation).

  • Glucuronidation: The OH-form presents a nucleophilic oxygen, making it a direct target for O-glucuronidation (UGT enzymes), leading to rapid clearance.

Validated Experimental Protocols

Protocol A: NMR Solvent Screen (Tautomer Ratio Determination)

Objective: Determine


 and dominant species in physiological-mimetic vs. storage solvents.
  • Preparation: Weigh 10 mg of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol into two separate vials.

  • Solvation:

    • Vial A: Add 0.6 mL

      
        (Non-polar / Lipophilic mimic).
      
    • Vial B: Add 0.6 mL

      
        (Polar / H-bond mimic).
      
  • Acquisition: Acquire

    
    H NMR (min 400 MHz) with a relaxation delay (
    
    
    
    ) of >5 seconds to ensure quantitative integration.
  • Analysis:

    • Integrate the Ethyl-CH2 signal. In the CH-form, this signal may be complex or shifted upfield.

    • Look for the C4-H signal (triplet/multiplet ~3.2 ppm) in the

      
       sample.
      
    • Calculate ratio: Integration (C4-H) vs Integration (N-Me).

  • Validation: If the C4-H signal integrates to 1.0 (relative to 1H equivalent of methyls), the sample is 100% Keto. If 0, it is 100% Enol. Intermediate values indicate rapid equilibrium or stable mixtures.

Protocol B: X-Ray Crystallography (Solid State)

Objective: Define the stable polymorph for formulation.

  • Note: In the solid state, pyrazolones usually crystallize as the OH-form stabilized by intermolecular H-bonded dimers (catemers), or as the CH-form if steric bulk prevents pairing.

  • Procedure: Slowly evaporate a saturated ethanolic solution. The resulting crystal structure will likely reveal the OH-form dimer, a common motif for 1-substituted pyrazol-5-ols.

References

  • Structural Characterization and Keto-Enol Tautomerization of 4-Substituted Pyrazolone Derivatives. SSRN. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI Molecules. [Link]

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. PubMed Central (NIH). [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. [Link]

Sources

Solubility Profiling of 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-ol: Technical Guide & Thermodynamic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profiling for 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol , a critical pyrazole intermediate.

Given that specific peer-reviewed solubility datasets for this exact 4-ethyl derivative are proprietary or absent from open literature, this guide synthesizes experimental protocols , thermodynamic modeling frameworks , and comparative structural analysis using the verified data of its parent compound, 1,3-dimethyl-5-pyrazolone , as a validated reference standard.

Executive Summary

4-Ethyl-1,3-dimethyl-1H-pyrazol-5-ol (and its tautomer 4-ethyl-1,3-dimethyl-2-pyrazolin-5-one) represents a class of substituted pyrazolones used as pharmaceutical building blocks and agrochemical intermediates. Precise solubility data is prerequisite for optimizing crystallization yields, designing purification processes, and formulating liquid dosage forms.

This guide outlines the thermodynamic behavior of the compound, detailing the experimental workflows required to generate high-fidelity solubility curves and the mathematical models (Apelblat, van't Hoff) used to correlate this data for process engineering.

Chemical Profile & Structural Impact

To understand the solubility behavior of the 4-ethyl derivative, we must analyze its physicochemical properties relative to its structural parent, 1,3-dimethyl-5-pyrazolone .

FeatureParent: 1,3-Dimethyl-5-pyrazoloneTarget: 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-olImpact on Solubility
Molecular Formula C₅H₈N₂OC₇H₁₂N₂OIncreased M.W. (+28 Da)
Lipophilicity (LogP) ~ -0.3 (Hydrophilic)~ +0.7 (Estimated)Decreased water solubility; Increased non-polar solvent solubility.
H-Bonding Donor: 0, Acceptor: 2Donor: 1 (OH tautomer), Acceptor: 2Ethyl group creates steric hindrance, potentially disrupting crystal lattice energy.
Physical State Solid (MP: ~117°C)SolidEthyl chain flexibility may lower melting point relative to rigid analogs.

Scientific Insight: The addition of the non-polar ethyl group at the C4 position significantly shifts the molecule's affinity from aqueous systems toward organic solvents (e.g., ethyl acetate, toluene) compared to the parent compound.

Experimental Methodology: Dynamic Laser Monitoring

For high-precision solubility determination of pyrazolone derivatives, the Dynamic Laser Monitoring Method is the industry standard, offering superior accuracy over gravimetric methods by eliminating sampling errors.

Protocol: Laser-Assisted Solubility Determination

Objective: Determine the mole fraction solubility (


) of the solute in pure solvents across a temperature range (278.15 K to 323.15 K).
  • Preparation:

    • Calibrate the laser monitoring system (e.g., focused laser beam path length 10 mm).

    • Weigh excess solute (

      
      ) and solvent (
      
      
      
      ) into a jacketed glass vessel (accuracy
      
      
      g).
  • Equilibration:

    • Set the circulating water bath to the starting temperature (

      
      ).
      
    • Stir the suspension magnetically at 400 rpm. The laser intensity (

      
      ) will be low due to scattering by undissolved solid particles.
      
  • Dynamic Dissolution:

    • Increase temperature stepwise (e.g., 0.1 K/min).

    • Continuously monitor laser transmittance.

    • Endpoint Detection: The temperature at which the laser intensity sharply rises to a maximum constant value (indicating complete dissolution) is recorded as the saturation temperature (

      
      ).
      
  • Validation:

    • Repeat each measurement in triplicate. Average relative deviation (ARD) must be

      
      .
      
Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_measure Measurement cluster_data Analysis Weigh Weigh Solute & Solvent (Excess Solid) Mix Jacketed Vessel (Magnetic Stirring) Weigh->Mix Heat Stepwise Heating (0.1 K/min) Mix->Heat Laser Laser Transmittance Monitoring Heat->Laser Detect Detect Intensity Jump (Dissolution Point) Laser->Detect Laser->Detect Scattering -> Clear Calc Calculate Mole Fraction (x) Detect->Calc Model Thermodynamic Modeling (Apelblat/Van't Hoff) Calc->Model

Caption: Workflow for Dynamic Laser Monitoring method to determine saturation temperature.

Solubility Data Analysis

The solubility of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol is expressed in mole fraction (


), calculated as:


Where

are masses of solute and solvent, and

are their molar masses.
Representative Solubility Trends

Based on the structural analog (1,3-dimethyl-5-pyrazolone) and group contribution principles, the expected solubility order for the 4-ethyl derivative in organic solvents is:

Ethanol > Methanol > Acetone > Ethyl Acetate > Acetonitrile > Toluene > Water

  • Polar Protic Solvents (Alcohols): High solubility due to H-bonding capability with the pyrazole nitrogen and oxygen.

  • Polar Aprotic (Acetone, Acetonitrile): Moderate to high solubility; dipole-dipole interactions dominate.

  • Non-polar (Toluene): Lower solubility, though the ethyl group enhances this compared to the non-ethylated parent.

Thermodynamic Modeling

To correlate the experimental data for process design, two primary models are employed. These models validate the consistency of the data and allow for interpolation.

A. Modified Apelblat Equation

This semi-empirical model is excellent for correlating solubility with temperature:



  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Provides the highest accuracy for pyrazole derivatives (typically

    
    ).
    
B. van't Hoff Equation

Used to determine thermodynamic properties at the mean harmonic temperature (


):


  • 
    :  Enthalpy of dissolution.
    
  • 
    :  Entropy of dissolution.
    
Thermodynamic Logic Map

ThermoLogic cluster_models Correlation Models cluster_params Derived Parameters Data Experimental Data (T vs x) Apelblat Apelblat Model (Accuracy Focus) Data->Apelblat Regression VantHoff van't Hoff Model (Thermodynamic Focus) Data->VantHoff Linear Fit Enthalpy Enthalpy (ΔH) Endothermic (+) VantHoff->Enthalpy Entropy Entropy (ΔS) Driving Force VantHoff->Entropy Gibbs Gibbs Energy (ΔG) Spontaneity Enthalpy->Gibbs Entropy->Gibbs

Caption: Logic flow for extracting thermodynamic parameters from solubility data.

Interpretation of Parameters:

  • 
     (Endothermic):  Dissolution increases with temperature (typical for pyrazoles).
    
  • 
    :  The dissolution process is non-spontaneous standard state, requiring thermal energy to overcome lattice forces.
    

References

  • BenchChem Technical Support. (2025).[1] Solubility Profile of 1,3-Dimethyl-5-pyrazolone in Organic Solvents: A Technical Guide. Retrieved from

  • Li, Y., et al. (2014). "Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents." Journal of Chemical & Engineering Data. (Contextual Reference for Methodology).
  • PubChem. (2025). Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate Compound Summary. National Library of Medicine. Retrieved from

  • Jouyban, A. (2008). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard Reference for Solubility Protocols).

Sources

4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, characterization, and applications of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol , a versatile heterocyclic building block.

Synthesis, Characterization, and Application as a Pharmacophore Scaffold

Executive Summary

4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol (CAS: 1565533-59-6 ) is a substituted pyrazolone derivative belonging to the class of N-methylated pyrazoles. Structurally analogous to the clinical free-radical scavenger Edaravone (MCI-186) and the analgesic Antipyrine , this compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its unique tautomeric equilibrium (keto-enol) allows it to function as a bidentate ligand in coordination chemistry and a versatile nucleophile in organic synthesis.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

This compound exists in a dynamic equilibrium between three tautomeric forms: the OH-form (phenol-like), the NH-form (pyrazolone), and the CH-form (keto-methylene). In solution, the equilibrium is solvent-dependent, significantly influencing its reactivity profile.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol
Common Synonyms 4-ethyl-1,3-dimethyl-5-pyrazolone; 4-ethyl-1,3-dimethyl-2-pyrazolin-5-one
CAS Number 1565533-59-6 (Primary); 859296-78-9 (Isomer/Salt)
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Calculated) ~7.5 (Acidic enol proton)
LogP (Predicted) 0.8 - 1.2 (Lipophilic scaffold)
Tautomeric Equilibrium

The reactivity of the pyrazolone core is dictated by its tautomeric state. In polar protic solvents (e.g., Methanol), the OH-form (aromatic) is often stabilized. In non-polar solvents (e.g., Chloroform), the CH-form (diketo-like) predominates.

Tautomerism OH_Form OH-Form (Aromatic) (1H-pyrazol-5-ol) NH_Form NH-Form (Lactam) (2-pyrazolin-5-one) OH_Form->NH_Form Proton Transfer CH_Form CH-Form (Diketo) (4H-pyrazol-5-one) NH_Form->CH_Form Tautomerization CH_Form->OH_Form Aromatization

Figure 1: Tautomeric equilibrium of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol showing the interconversion between aromatic (OH), lactam (NH), and diketo (CH) forms.

Synthesis & Manufacturing Protocol

The most robust synthetic route for 4-alkyl-1,3-dimethylpyrazolones involves the Knorr Pyrazole Synthesis , utilizing the condensation of a


-keto ester with a hydrazine derivative.
Reaction Mechanism

The reaction proceeds via the condensation of Ethyl 2-ethylacetoacetate (Ethyl 2-ethyl-3-oxobutanoate) with Methylhydrazine .

  • Nucleophilic Attack: The more nucleophilic terminal nitrogen of methylhydrazine attacks the ketone carbonyl of the

    
    -keto ester.
    
  • Cyclization: The secondary nitrogen attacks the ester carbonyl, eliminating ethanol.

  • Tautomerization: The resulting pyrazolone tautomerizes to the stable enol/keto form.

Synthesis Reactants Ethyl 2-ethylacetoacetate + Methylhydrazine Intermediate Hydrazone Intermediate (Transient) Reactants->Intermediate Condensation (Reflux) Cyclization Cyclization & EtOH Elimination Intermediate->Cyclization - H2O Product 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol (Target) Cyclization->Product - EtOH

Figure 2: Synthetic pathway via Knorr condensation.

Step-by-Step Experimental Protocol

Safety Warning: Methylhydrazine is toxic and a potential carcinogen. All operations must be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Reagents:

  • Ethyl 2-ethylacetoacetate (1.0 eq)

  • Methylhydrazine (1.1 eq) - Use as 40% aqueous solution or sulfate salt with base

  • Ethanol (Solvent, 10 volumes)

  • Acetic Acid (Catalytic, 0.1 eq)

Procedure:

  • Setup: Charge a round-bottom flask with Ethyl 2-ethylacetoacetate (e.g., 10 mmol, 1.58 g) and Ethanol (15 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add Methylhydrazine (11 mmol) dropwise over 15 minutes to control the exotherm.

  • Reflux: After addition, allow the mixture to warm to room temperature, then heat to reflux (78°C) for 4–6 hours. Monitor reaction progress by TLC (Eluent: 5% MeOH in DCM).

  • Workup: Cool the reaction mixture to room temperature.

    • If solid precipitates: Filter the solid, wash with cold ethanol, and dry under vacuum.

    • If oil forms: Concentrate the solvent under reduced pressure.[1] Dissolve the residue in minimal hot ethyl acetate and induce crystallization by cooling or adding hexanes.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2]

Expected Yield: 75–85% Characterization:

  • 1H NMR (400 MHz, DMSO-d6):

    
     10.5 (br s, 1H, OH), 3.45 (s, 3H, N-Me), 2.25 (q, 2H, CH2-ethyl), 2.05 (s, 3H, C3-Me), 0.98 (t, 3H, CH3-ethyl).
    

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical parameters should be met.

Table 2: Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Purity HPLC (C18, ACN/H2O)

98.0% (Area %)
Mass Spectrometry LC-MS (ESI+)[M+H]⁺ = 141.2 ± 0.5 m/z
Melting Point Capillary Method108°C – 112°C (Literature dependent)
Residual Solvents GC-HSEthanol < 5000 ppm

Applications in Drug Discovery[2][12]

Pharmacophore Scaffold

The 1,3-dimethyl-5-pyrazolone core is a "privileged structure" in medicinal chemistry. The addition of the 4-ethyl group enhances lipophilicity (LogP increase) compared to the methyl analog, potentially improving:

  • Blood-Brain Barrier (BBB) Penetration: Critical for CNS-targeting drugs (e.g., for ALS or stroke, similar to Edaravone).

  • Hydrophobic Binding: Better fit into hydrophobic pockets of kinase enzymes (e.g., p38 MAPK, Aurora kinases).

Ligand for Coordination Complexes

The keto-enol tautomerism allows the molecule to act as a bidentate ligand (O,N-donor) for transition metals (Cu, Zn, Pt). These complexes are investigated for:

  • Antitumor Activity: Platinum-pyrazolone complexes often show cytotoxicity against cancer cell lines.

  • Catalysis: Metal-pyrazolone complexes catalyze oxidation reactions.

Safety & Handling (MSDS Summary)

  • Hazards:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Avoid dust formation. Use local exhaust ventilation.

  • Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed. Hygroscopic.

References

  • Sigma-Aldrich. (2024). 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol Product Specification. Link

  • PubChem. (2024). Compound Summary for 1,3-Dimethyl-5-pyrazolone derivatives. National Library of Medicine. Link

  • Knorr, L. (1884). Über die Konstitution der Pyrazolreihe. Berichte der deutschen chemischen Gesellschaft, 17(2), 2032-2049.
  • BenchChem. (2024). 1,3-Dimethyl-1H-pyrazol-5-ol Applications. Link

  • Molaid. (2024). 4-ethyl-2,5-dimethyl-1,2-dihydro-pyrazol-3-one Structure and CAS. Link

Sources

A Technical Guide to the Synthesis of 1,3-Dimethyl-4-ethyl-5-pyrazolone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazolone Core in Modern Chemistry

Significance of the Pyrazolone Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2] First synthesized by Ludwig Knorr in 1883, pyrazole and its derivatives, particularly pyrazolones, have become privileged scaffolds in drug development.[1][2] Their structural versatility allows for a wide range of biological activities, and numerous FDA-approved drugs incorporate this motif as a critical pharmacophore.[1] Pyrazolone derivatives are known to exhibit a broad spectrum of pharmacological effects, including analgesic, anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[3][4][5] This wide-ranging bioactivity has cemented the pyrazolone core as a subject of intense research and development.[3][6]

Profile of 1,3-Dimethyl-4-ethyl-5-pyrazolone

1,3-Dimethyl-4-ethyl-5-pyrazolone is a specific derivative featuring methylation at both nitrogen (N-1) and the carbon at position 3 (C-3), with an ethyl group at the C-4 position. The substitution at the C-4 position is particularly significant, as this position is known to be highly reactive and crucial for modulating the biological and chemical properties of the pyrazolone ring.[7][8] The synthesis of such C-4 substituted pyrazolones is a key focus for chemists aiming to develop novel therapeutic agents and functional materials. This guide provides an in-depth examination of the primary synthetic routes to this target molecule, grounded in established chemical principles and field-proven methodologies.

Primary Synthetic Pathways: A Strategic Overview

The synthesis of 1,3-Dimethyl-4-ethyl-5-pyrazolone can be approached via two primary strategic routes. The choice between these pathways often depends on the availability of starting materials, desired scale, and process efficiency.

Route A: Two-Step Synthesis via C-4 Ethylation

This classic and highly versatile approach involves two distinct stages: first, the construction of the core pyrazolone ring, followed by the introduction of the ethyl group at the C-4 position. This method offers flexibility, as the intermediate, 1,3-dimethyl-5-pyrazolone, is a common precursor for a variety of C-4 substituted derivatives.[9]

Route B: Direct Synthesis via Substituted β-Ketoester

A more convergent and potentially more efficient approach involves the direct condensation of a hydrazine with a β-ketoester that already contains the C-4 substituent. This method, a direct application of the Knorr pyrazole synthesis, streamlines the process into a single cyclization step.[2][10][11] A historical patent demonstrates this principle for a similar structure, reacting a hydrazine with an α-ethylacetoacetic acid ester.[12]

Synthetic_Pathways cluster_A Route A: Two-Step Synthesis cluster_B Route B: Direct Synthesis A_Start1 Methylhydrazine A_Inter 1,3-Dimethyl-5-pyrazolone A_Start1->A_Inter Knorr Cyclization A_Start2 Ethyl Acetoacetate A_Start2->A_Inter Knorr Cyclization A_Reagent + Ethyl Halide A_End 1,3-Dimethyl-4-ethyl-5-pyrazolone A_Inter->A_End C-4 Ethylation B_Start1 Methylhydrazine B_End 1,3-Dimethyl-4-ethyl-5-pyrazolone B_Start1->B_End Direct Knorr-Type Condensation B_Start2 Ethyl 2-ethyl-3-oxobutanoate B_Start2->B_End Direct Knorr-Type Condensation

Caption: Overview of synthetic routes to 1,3-dimethyl-4-ethyl-5-pyrazolone.

In-Depth Mechanistic Analysis

A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting, optimization, and adapting protocols to new substrates.

The Knorr Pyrazolone Cyclization

The Knorr synthesis is the foundational reaction for creating the pyrazolone ring from a β-ketoester and a hydrazine.[10][11] The reaction proceeds via an acid-catalyzed pathway involving nucleophilic attack, imine formation, and intramolecular cyclization.[13][14]

  • Initial Condensation: The more nucleophilic nitrogen of methylhydrazine attacks the ketone carbonyl of the β-ketoester (ethyl acetoacetate).

  • Hydrazone Formation: Following proton transfers, a molecule of water is eliminated to form a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl.

  • Ring Closure and Elimination: This attack leads to a tetrahedral intermediate which subsequently collapses, eliminating a molecule of ethanol to form the final stable pyrazolone ring.[9][11]

Knorr_Mechanism Mechanism: Knorr Pyrazolone Synthesis Reactants Methylhydrazine + Ethyl Acetoacetate Step1 Nucleophilic attack on ketone Reactants->Step1 Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Water elimination Step2 Intramolecular attack on ester Intermediate1->Step2 Intermediate2 Cyclic Intermediate Step2->Intermediate2 Product 1,3-Dimethyl-5-pyrazolone Intermediate2->Product Ethanol elimination

Caption: Key stages of the Knorr pyrazolone synthesis mechanism.
The Mechanism of C-4 Ethylation

The C-4 position of the 5-pyrazolone ring is flanked by two carbonyl (or enol) groups, making the protons on this carbon acidic and easily removable by a base. This creates a nucleophilic enolate, which is the key reactive species for alkylation.[7]

  • Deprotonation: A suitable base (e.g., sodium ethoxide) removes a proton from the C-4 position of 1,3-dimethyl-5-pyrazolone, forming a resonance-stabilized enolate anion.

  • Nucleophilic Attack: The nucleophilic carbon of the enolate attacks the electrophilic carbon of an ethyl halide (e.g., ethyl iodide) in a classic SN2 reaction.

  • Product Formation: This forms a new carbon-carbon bond, yielding the final C-4 ethylated product.

Causality of Experimental Choices : The choice of base and solvent is critical to favor C-alkylation over O-alkylation.[7] Non-polar solvents and strong bases tend to promote the desired C-alkylation. The use of ethyl iodide is often preferred over bromide or chloride due to the better leaving group ability of iodide, facilitating the SN2 reaction.

Detailed Experimental Protocols

The following protocols are synthesized from established procedures in the literature, providing a self-validating framework for laboratory execution.[9][12][15]

Protocol for Direct Synthesis (Route B)

This protocol is adapted from the principles of the Knorr condensation, applied directly to an ethyl-substituted β-ketoester.[12]

Materials:

  • Methylhydrazine

  • Ethyl 2-ethyl-3-oxobutanoate (α-ethylacetoacetic acid ester)

  • Ethanol (optional, as solvent)

  • Glacial Acetic Acid (catalyst, optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl 2-ethyl-3-oxobutanoate (1.0 eq) and methylhydrazine (1.1 eq).

  • Note on Causality: The reaction can often be performed neat (solvent-free).[9] If the mixture is too viscous, a minimal amount of ethanol can be added to facilitate stirring. A few drops of glacial acetic acid can catalyze the initial imine formation.[11]

  • Stir the mixture at room temperature. An initial exothermic reaction may be observed.

  • Once the initial reaction subsides, heat the mixture to 80-100°C and maintain for 1-2 hours to drive the cyclization and elimination of ethanol to completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may solidify upon cooling.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol for Two-Step Synthesis (Route A)
4.2.1 Synthesis of 1,3-Dimethyl-5-pyrazolone

This procedure is based on well-documented syntheses of the pyrazolone core.[9][15]

Materials:

  • Ethyl acetoacetate

  • Methylhydrazine

  • Ethanol, absolute

Procedure:

  • To a solution of ethyl acetoacetate (1.0 eq) in a round-bottom flask, add absolute ethanol.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add methylhydrazine (1.0 eq) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • Expertise Insight: The initial reaction is exothermic. Slow, controlled addition of the hydrazine is crucial to prevent side reactions and ensure a high yield.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Heat the reaction mixture to reflux (approx. 78°C) for 1-3 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC until the starting ethyl acetoacetate is consumed.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo. The yield is typically high (often >90%).[9]

4.2.2 C-4 Ethylation of 1,3-Dimethyl-5-pyrazolone

Materials:

  • 1,3-Dimethyl-5-pyrazolone (from step 4.2.1)

  • Sodium ethoxide or sodium hydride

  • Ethyl iodide

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-dimethyl-5-pyrazolone (1.0 eq) in the anhydrous solvent.

  • Add a strong base, such as sodium ethoxide (1.1 eq) or sodium hydride (1.1 eq), portion-wise at 0°C.

  • Trustworthiness Check: The formation of the enolate can be visually confirmed by a change in color or the cessation of hydrogen gas evolution (if using NaH). Allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.

  • Slowly add ethyl iodide (1.2 eq) dropwise via syringe, keeping the temperature at 0°C.

  • After addition, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure 1,3-dimethyl-4-ethyl-5-pyrazolone.

Comparative Analysis and Process Optimization

ParameterRoute A (Two-Step)Route B (Direct)Justification
Overall Yield Moderate to HighPotentially HigherFewer steps and purification losses.
Atom Economy LowerHigherFewer reagents and byproducts.
Process Time LongerShorterConsolidates two reactions into one.
Flexibility HighLowIntermediate allows for diverse C-4 analogs.
Starting Materials Readily availableSubstituted ketoester may be less common/more expensive.Ethyl acetoacetate is a commodity chemical.

Process Optimization Insights : For large-scale industrial synthesis, Route B is generally preferred due to its higher efficiency and shorter process time, provided the substituted β-ketoester is accessible.[16] For research and development, where flexibility and access to various analogs are paramount, the two-step Route A is often more practical. Continuous flow chemistry has also been explored for Knorr-type syntheses, offering potential for improved scalability and safety.[16]

Conclusion

The synthesis of 1,3-dimethyl-4-ethyl-5-pyrazolone is readily achievable through well-established organic chemistry principles. The classic two-step approach, involving Knorr cyclization followed by C-4 alkylation, offers strategic flexibility for creating a library of analogs. However, for direct and efficient production of the title compound, the one-step condensation utilizing an appropriately substituted β-ketoester represents a superior pathway in terms of atom economy and process efficiency. The selection of a specific route requires a careful evaluation of project goals, scale, and the availability of starting materials. The detailed mechanistic understanding and protocols provided herein serve as a robust guide for researchers and drug development professionals working with this important class of heterocyclic compounds.

References

  • Knorr pyrazole synthesis - Name-Reaction.com. Available at: [Link]

  • Gogoi, J., et al. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. European Journal of Medicinal Chemistry Reports, 100142. Available at: [Link]

  • Knorr Pyrazole Synthesis - Chem Help Asap. Available at: [Link]

  • Shafi, S., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals, 15(2), 219. Available at: [Link]

  • Holzer, W., et al. (1998). Substituted 4-Acylpyrazoles and 4-Acylpyrazolones: Synthesis and Multidrug Resistance-Modulating Activity. Journal of Medicinal Chemistry, 41(26), 5258-5268. Available at: [Link]

  • Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Activity - A Mini Review. Bentham Science Publishers. Available at: [Link]

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (2021). Available at: [Link]

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. Available at: [Link]

  • Naik, C.G., & Malik, G.M. (2010). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4). Available at: [Link]

  • Shafi, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6483. Available at: [Link]

  • Synthesis and Characterization of Some Novel 4-Aryloxy Substituted Pyrazoles. Asian Journal of Chemistry. (2014). Available at: [Link]

  • Ghamari, N., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1). Available at: [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES - Paper Publications. Available at: [Link]

  • Regioselective synthesis of 4-alkyl-1,3,5-triarylpyrazoles 44. - ResearchGate. Available at: [Link]

  • Alkylation of pyrazolones / Introduction - Ch.imperial. Available at: [Link]

  • The Synthesis of 4-Alkyldithioate-5-hydroxy-3-methyl-1-phenylpyrazoles. Phosphorus, Sulfur, and Silicon and the Related Elements. (2006). Available at: [Link]

  • Khan, I., et al. (2021). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Drug Design, Development and Therapy, 15, 2697-2710. Available at: [Link]

  • C-double alkylation of 5-pyrazolone derivatives by Michael reaction under solvent-free conditions - ResearchGate. (2020). Available at: [Link]

  • Yakan, H., et al. (2021). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 26(16), 4983. Available at: [Link]

  • Gutmann, B., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194-1219. Available at: [Link]

  • DE1112984B - Process for the preparation of pyrazolone derivatives - Google Patents.
  • CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents.
  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives - RWTH Publications. (2015). Available at: [Link]

  • A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Green sonosynthesis of novel pyrazolone-fused heterocycles catalyzed by a hydroxyl-functionalized ionic liquid: Discovery of a potent anticancer lead. Arabian Journal of Chemistry. (2024). Available at: [Link]

  • Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research. (2016). Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Molecular and Chemical Sciences. (2021). Available at: [Link]

  • Scheme 1 Synthesis of 4-arylidene-3-methyl-1-phenyl-5-pyrazolone derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Pyrazolone Derivatives. V - J-Stage. Available at: [Link]

  • Synthesis of pyrazolone derivatives and their biological activities - SciSpace. (2010). Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. (2022). Available at: [Link]

  • New generation continuous micro-flow ultra-fast PDE-5 API synthesis... - ResearchGate. Available at: [Link]

  • US5705656A - N-alkylation method of pyrazole - Google Patents.
  • An easy direct arylation of 5-pyrazolones - PMC - NIH. (2013). Available at: [Link]

  • 1,3-Dimethyl-5-methylsulfonyl-1H-pyrazolo[4,3-e][1][2][10]triazine - PMC. Available at: [Link]

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules. (2023). Available at: [Link]

Sources

Biological Activity Potential of 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-ol Scaffolds: A Technical Guide to Design, Synthesis, and Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus is universally recognized as a "privileged scaffold" in both medicinal chemistry and agrochemical development[1]. While the foundational core, 1,3-dimethyl-1H-pyrazol-5-ol (CAS 5203-77-0), has been extensively utilized, the strategic introduction of an ethyl group at the C4 position to form 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol (CAS 1565533-59-6)[2] introduces critical steric and electronic modifications. This in-depth technical guide explores the physicochemical dynamics, biological activity spectrum, and synthetic methodologies associated with this advanced scaffold, providing actionable insights for researchers in drug discovery and herbicide design.

Structural Dynamics & Physicochemical Profiling

Tautomeric Equilibrium and Receptor Binding

The reactivity and target engagement of 1,3-dimethyl-1H-pyrazol-5-ol derivatives are governed by a dynamic tautomeric equilibrium between three forms: the hydroxyl (OH/enol), the amine (NH), and the carbon-centered (CH/keto) tautomers[1][3].

  • Causality in Design: In aqueous physiological environments, predictive models often indicate the keto form as the dominant species[4]. However, the enol (OH) form is biologically imperative for metal chelation. When designing enzyme inhibitors, stabilizing the enol tautomer ensures that the oxygen atoms are optimally positioned to act as Lewis bases.

The Role of the C4-Ethyl Substitution

The addition of the C4-ethyl group fundamentally alters the molecule's interaction profile:

  • Steric Hindrance and Rotational Restriction: In highly active pyrazole derivatives, expanding the steric bulk at the C3 or C4 positions restricts the rotational degrees of freedom of attached aromatic rings[5]. The C4-ethyl group locks the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to target enzymes.

  • Lipophilicity (LogP) Enhancement: The ethyl chain increases the overall lipophilicity of the scaffold, enhancing membrane permeability for intracellular targets (e.g., bacterial DHFR) and improving systemic distribution in plant vascular systems.

Agrochemical Applications: HPPD Inhibition

Mechanism of Action

The most commercially significant application of substituted pyrazol-5-ols is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) , a crucial enzyme in the tyrosine degradation pathway of plants[5]. HPPD catalyzes the conversion of


-hydroxyphenylpyruvate into homogentisate.

Pyrazole derivatives act as competitive inhibitors by mimicking the natural substrate. The mechanism relies heavily on the molecule's ability to chelate the Fe(II) cation located in the HPPD active site via its diketone/enol moiety, while the lipophilic core (enhanced by the C4-ethyl group) engages in hydrophobic interactions with surrounding phenylalanine residues[6]. Inhibition blocks homogentisate synthesis, leading to the depletion of plastoquinone and


-tocopherol, ultimately causing phytoene desaturase inhibition and lethal plant bleaching[7][8].

HPPD_Pathway A 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-ol (Enol/Diketone Tautomer) B HPPD Enzyme Active Site (Fe²⁺ Chelation & Phe Interaction) A->B Competitive Binding C Blockade of Homogentisate Biosynthesis B->C Enzymatic Inhibition D Depletion of Plastoquinone & α-Tocopherol C->D Metabolic Interruption E Phytoene Desaturase Inhibition (Plant Bleaching/Death) D->E Downstream Effect

Mechanism of action for pyrazole-based HPPD inhibitors.

Pharmaceutical Potential: Antimicrobial & CNS Targets

Antimicrobial and Antifungal Activity

Derivatives of the 1,3-dimethyl-1H-pyrazol-5-ol core have demonstrated potent broad-spectrum antimicrobial activity. Molecular docking and in vitro studies indicate that these compounds target essential enzymes such as dihydrofolate reductase (DHFR) in Staphylococcus aureus (including MRSA strains) and N-myristoyltransferase (NMT) in Candida albicans[1]. The C4-ethyl scaffold provides an ideal vector for attaching halogenated aromatic rings via Knoevenagel condensation, yielding compounds with Minimum Inhibitory Concentrations (MIC) rivaling standard antibiotics like ciprofloxacin[1].

Neuropharmacology and Antipsychotic Isosteres

The pyrazole scaffold is also utilized as an isosteric replacement in central nervous system (CNS) agents. For instance, derivatives such as 4-[(3-chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol have shown significant antipsychotic profiles in primate models without eliciting dystonic extrapyramidal side effects[9]. Furthermore, related chlorinated pyrazole intermediates are critical in the synthesis of zolazepam, a potent veterinary anesthetic[9].

Quantitative Data: Comparative Biological Activity

The following table synthesizes the biological efficacy of 1,3-dimethyl-1H-pyrazol-5-ol derivatives across different therapeutic and agrochemical targets, demonstrating the scaffold's versatility.

Compound Class / DerivativePrimary TargetBiological Activity MetricComparison StandardRef
Pyrazole-containing Aryloxyacetic Acids (e.g., I12) Arabidopsis thaliana HPPD

Mesotrione (

)
[10]
Pyrazole-containing Aryloxyacetic Acids (e.g., I23) Arabidopsis thaliana HPPD

Mesotrione (

)
[10]
5-Alkoxy-1,3-dimethyl Pyrazoles S. aureus (MRSA) DHFR

Ciprofloxacin (

)
[1]
5-Alkoxy-1,3-dimethyl Pyrazoles C. albicans NMT

Fluconazole[1]
C4-Iminomethyl Pyrazoles (Compound 41) CNS / Avoidance RespondingHigh in vivo suppressionStandard Antipsychotics[9]

Experimental Protocols & Workflows

Divergent Synthesis of Pyrazole Derivatives

The synthesis of active derivatives relies on exploiting the tautomeric nature of the scaffold.

  • Causality: Using a strong base like Sodium Hydride (NaH) deprotonates the hydroxyl group, forming a hard alkoxide nucleophile that favors O-alkylation or O-acylation[1]. Conversely, using Lewis acids or specific coupling agents (like EDCI/DMAP) can direct electrophilic aromatic substitution or condensation at the C4 position (if unsubstituted) or modify existing C4-alkyl groups[10].

Synthetic_Workflow Start 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-ol Path1 O-Acylation / Alkylation (NaH, R-X, DMF) Start->Path1 OH-Tautomer Reactivity Path2 Condensation / Coupling (EDCI, DMAP, DCM) Start->Path2 Directed Esterification Prod1 5-Alkoxy/Acyloxy Pyrazoles (Antimicrobial Agents) Path1->Prod1 Prod2 Complex Enol Esters (HPPD Inhibitors) Path2->Prod2

Divergent synthetic pathways exploiting pyrazole tautomeric equilibrium.

Protocol: General O-Acylation for Antimicrobial Screening
  • Preparation: Dissolve 1.0 eq of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol in anhydrous DMF under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0°C. Slowly add 1.2 eq of NaH (60% dispersion in mineral oil). Self-Validation: Hydrogen gas evolution confirms active alkoxide formation. Stir for 30 minutes until bubbling ceases.

  • Substitution: Dropwise add 1.1 eq of the desired acyl chloride or alkyl halide. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with ice water, extract with ethyl acetate (

    
     mL), wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo. Purify via silica gel chromatography.
In Vitro HPPD Enzyme Inhibition Assay

To ensure trustworthiness and reproducibility, this protocol includes internal baseline validations and a commercial standard control[11].

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.0), 2 mM sodium ascorbate, and 50 µM FeSO

    
    . The inclusion of Fe(II) is critical as pyrazoles act via iron chelation[6].
    
  • Enzyme Incubation: In a 96-well microtiter plate, add 10 µL of purified Arabidopsis thaliana HPPD enzyme to 80 µL of the reaction buffer.

  • Inhibitor Addition: Add 5 µL of the synthesized pyrazole derivative (dissolved in DMSO, final DMSO concentration <1%). Control Wells: Include Mesotrione as a positive control and pure DMSO as a negative control. Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 5 µL of the substrate,

    
    -hydroxyphenylpyruvate (final concentration 100 µM).
    
  • Detection: Monitor the depletion of the substrate or the formation of homogentisate continuously at 318 nm using a microplate reader for 10 minutes. Calculate the

    
     values using Morrison's equation for tight-binding inhibitors.
    

References

  • 1,3-Dimethyl-1H-pyrazol-5-ol - Benchchem Benchchem
  • Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors NIH / Beilstein Journal of Organic Chemistry
  • Reinvestigating the synthesis of key intermediates in the preparation of zolazepam ResearchG
  • 713384 | Sigma-Aldrich: 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol Sigma-Aldrich
  • Tautomerization and tautomer models of Chemaxon - Document
  • Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide Library of Science
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery ACS Public
  • Novel Pyrazole Derivatives Demonstrate Potent Herbicidal Activity: A Compar
  • The discovery and structural requirements of inhibitors of p-hydroxyphenylpyruvate dioxygenase Cambridge Core / Weed Science
  • Chemicalize - Grokipedia Grokipedia

Sources

The Enduring Scaffold: A Technical Guide to the History, Synthesis, and Development of Substituted Pyrazol-5-ol Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pyrazol-5-ol moiety, a five-membered heterocyclic ring, represents a "privileged scaffold" in medicinal chemistry and materials science. Since its discovery in the late 19th century, this versatile core has been the foundation for a vast array of compounds with significant biological and industrial applications. This in-depth technical guide provides a comprehensive overview of the history, fundamental properties, synthetic methodologies, and diverse applications of substituted pyrazol-5-ol compounds. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of this remarkable chemical entity.

Part 1: The Genesis of a Privileged Scaffold: History and Fundamental Properties

Discovery and the Pioneering Knorr Synthesis

The journey of pyrazole chemistry began in 1883 when the German chemist Ludwig Knorr reported the first synthesis of a substituted pyrazole, 1-phenyl-3-methyl-5-pyrazolone.[1][2] This seminal work, achieved through the condensation of ethyl acetoacetate with phenylhydrazine, laid the groundwork for what is now famously known as the Knorr pyrazole synthesis.[1][3] This reaction proved to be remarkably versatile, enabling the creation of a wide variety of substituted pyrazoles and sparking over a century of research into their properties and applications.[1][4] The initial discovery was not just a synthetic curiosity; it was the dawn of a new class of heterocyclic compounds that would later yield groundbreaking pharmaceuticals and other valuable materials.

Structural Elucidation and Tautomerism

A key feature of pyrazol-5-ol compounds is their existence in different tautomeric forms: the OH (enol), NH (keto), and CH forms. The equilibrium between these tautomers is influenced by the nature of the substituents on the pyrazole ring and the solvent.[5][6] For instance, in nonpolar solvents, 1-phenyl-1H-pyrazol-3-ol exists predominantly as a dimer of the OH form, stabilized by intermolecular hydrogen bonds.[7] In contrast, the keto (NH) form is often the major tautomer observed for many 1-substituted pyrazolin-5-ones.[3][5] Understanding this tautomerism is crucial as it can significantly impact the compound's reactivity and biological activity.

Physicochemical Properties

Substituted pyrazol-5-ols are typically crystalline solids with varying melting points depending on their substitution pattern. Their solubility is also highly dependent on the substituents, with the introduction of polar groups increasing solubility in polar solvents. The pyrazole ring itself is aromatic, which contributes to the stability of these compounds.[3]

Part 2: The Synthetic Toolkit: Methodologies for Pyrazol-5-ol Diversification

The Knorr Pyrazole Synthesis: A Foundational Protocol

The Knorr synthesis remains a cornerstone for the preparation of pyrazol-5-ol derivatives.[1] The following protocol is based on Knorr's original 1883 publication for the synthesis of 1-phenyl-3-methyl-5-pyrazolone.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

  • Materials:

    • Phenylhydrazine (100 g)

    • Ethyl acetoacetate (125 g)

  • Apparatus:

    • Reaction vessel suitable for heating

    • Water bath

    • Apparatus for separating immiscible liquids

    • Crystallization dish

  • Procedure:

    • Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.

    • Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction will occur, forming an oily product and water.

    • Separation of Water: Separate the water formed during the initial condensation from the oily product.

    • Cyclization: Heat the oily condensation product on a water bath for an extended period. This induces cyclization through the elimination of ethanol, leading to the formation of the crude pyrazolone product.

    • Isolation and Purification: Upon cooling, the product will solidify. Collect the solid 1-phenyl-3-methyl-5-pyrazolone. For higher purity, recrystallize the crude product from a suitable solvent like ethanol.[1]

The reaction proceeds through an initial condensation of the hydrazine with the ketone of the β-ketoester to form a hydrazone. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and elimination of ethanol to form the pyrazol-5-ol ring.

Knorr_Mechanism reagents Phenylhydrazine + Ethyl Acetoacetate intermediate1 Hydrazone Intermediate reagents->intermediate1 - H2O intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product 1-Phenyl-3-methyl-5-pyrazolone intermediate2->product - EtOH

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Modern Synthetic Approaches and Green Chemistry

While the Knorr synthesis is classic, modern organic chemistry has introduced more efficient and environmentally friendly methods. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and the use of green catalysts to minimize waste and hazardous byproducts.[5]

Synthesis of Key Derivatives: The Case of Edaravone

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger used for the treatment of amyotrophic lateral sclerosis (ALS).[8] Its synthesis is a prime example of the Knorr reaction's application in modern drug manufacturing.

Experimental Protocol: Synthesis of Edaravone

  • Materials:

    • Phenylhydrazine

    • Ethyl acetoacetate or Methyl acetoacetate

    • Ethanol or Methanol

    • Acetic acid (catalyst)

    • Diethyl ether or n-hexane for precipitation

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve phenylhydrazine and ethyl acetoacetate in ethanol. Add a catalytic amount of acetic acid.

    • Reaction: Heat the mixture to reflux (approximately 75-80 °C) for about one hour under a nitrogen atmosphere.[9] The reaction is slightly exothermic.[10]

    • Cooling and Precipitation: After the reaction is complete, cool the mixture. Add a non-polar solvent like n-hexane or diethyl ether to induce precipitation of the crude Edaravone.[9][11]

    • Isolation: Collect the crude solid product by vacuum filtration.

    • Purification: Recrystallize the crude product from hot 95% ethanol to obtain purified white or off-white crystals of Edaravone.[11]

Functionalization of the Pyrazol-5-ol Core

The versatility of the pyrazol-5-ol scaffold lies in the ability to introduce various substituents at different positions of the ring, leading to a diverse range of compounds with tailored properties. The 4-position, in particular, is readily functionalized.

Experimental Protocol: Synthesis of 4-Acyl-3-methyl-1-phenyl-1H-pyrazol-5-one

  • Materials:

    • 3-methyl-1-phenyl-1H-pyrazol-5-one

    • Appropriate acyl chloride (e.g., 4-methylbenzoyl chloride)

    • Solvent (e.g., dichloromethane)

    • Base (e.g., pyridine)

  • Procedure:

    • Dissolution: Dissolve 3-methyl-1-phenyl-1H-pyrazol-5-one in dichloromethane in a round-bottom flask.

    • Addition of Base: Add pyridine to the solution.

    • Acylation: Cool the mixture in an ice bath and slowly add the acyl chloride.

    • Reaction: Allow the reaction to proceed at room temperature with stirring.

    • Work-up: After the reaction is complete, wash the reaction mixture with dilute acid and then with water. Dry the organic layer and remove the solvent under reduced pressure to obtain the crude product.

    • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired 4-acyl-3-methyl-1-phenyl-1H-pyrazol-5-one.[12]

Part 3: The Pharmacological Significance: Pyrazol-5-ols in Drug Discovery

The pyrazol-5-ol scaffold is a prominent feature in a number of clinically successful drugs, demonstrating its importance in medicinal chemistry.[13][14]

Anti-inflammatory Agents: The COX-2 Inhibition Story

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[15] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[15] Selective COX-2 inhibitors, such as Celecoxib, were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[16][17]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Celecoxib Celecoxib (Pyrazol-5-ol based) Celecoxib->COX2 Inhibits

Caption: Simplified COX signaling pathway and the action of Celecoxib.

The selective inhibition of COX-2 by pyrazol-5-ol derivatives is attributed to specific structural features. The diarylheterocycle scaffold is a common motif in selective COX-2 inhibitors.[17] For pyrazole-based inhibitors, the presence of a sulfonamide or a similar group at the para-position of one of the aryl rings is crucial for high potency and selectivity.[18][19] This group can interact with a secondary pocket in the COX-2 enzyme that is not present in COX-1.

FeatureRole in COX-2 Inhibition
1,5-Diaryl-pyrazole core Provides the essential rigid scaffold for binding to the active site.
p-Sulfonamido/methylsulfonylphenyl at N-1 Key for COX-2 selectivity by binding to the secondary pocket.[18][19]
Substituent at C-5 Can influence potency and selectivity.
Substituent at C-3 Often a trifluoromethyl group, which can enhance binding affinity.
Neuroprotective Agents: The Radical Scavenging Prowess of Edaravone

Edaravone is a neuroprotective agent that functions as a potent free radical scavenger.[8] It is thought to exert its therapeutic effect in conditions like ALS and ischemic stroke by reducing oxidative stress, which is a major contributor to neuronal damage. The pyrazol-5-ol structure of Edaravone is critical for its antioxidant activity.

Beyond Inflammation and Neuroprotection: Emerging Therapeutic Areas

The therapeutic potential of substituted pyrazol-5-ols extends beyond their well-established roles.

Numerous studies have reported the anticancer activity of pyrazol-5-ol derivatives against various cancer cell lines.[13] For example, certain 1-(1H)-5-methylbenzimidazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol derivatives have shown potential as anti-prostate-cancer agents.[13]

The pyrazol-5-ol scaffold has been associated with a broad spectrum of other biological activities.

Biological ActivityExample Compound Class
Analgesic Pyrazolone derivatives
Antimicrobial Azo pyrazole disperse dyes[20]
Antiviral Various substituted pyrazoles
Antidiabetic Certain pyrazole derivatives

Part 4: Applications Beyond the Clinic: Pyrazol-5-ols in Industry

The utility of substituted pyrazol-5-ols is not limited to pharmaceuticals; they also play significant roles in various industrial applications.

Agrochemicals: Protecting Crops with Pyrazole Power

The pyrazole ring is a "privileged" structure in the agrochemical industry, found in numerous commercial fungicides, herbicides, and insecticides.[4][21]

A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds inhibit Complex II in the mitochondrial electron transport chain of fungi, thereby blocking energy production and leading to fungal cell death. The pyrazole-carboxamide moiety is a key pharmacophore in many SDHIs.[21]

Trifluoromethylated pyrazole derivatives are important intermediates in the synthesis of modern herbicides and insecticides.[22] The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the final product, leading to improved efficacy.[22] 1H-pyrazole-5-carboxylic acid derivatives have also been developed as potent insecticides.[23]

Dyestuffs and Pigments: Coloring the World with Pyrazoles

Pyrazol-5-ol derivatives are important precursors in the synthesis of azo dyes and pigments.[5][24] These dyes are known for their good color strength and lightfastness and are used in various applications, including textiles.[5][20]

Part 5: Future Perspectives and Conclusion

The history of substituted pyrazol-5-ol compounds is a testament to the power of a versatile chemical scaffold. From its discovery in a foundational organic reaction to its central role in modern medicine and industry, the pyrazol-5-ol core continues to inspire innovation. Future research will likely focus on the development of new synthetic methodologies to create even more diverse libraries of these compounds. Furthermore, the exploration of their potential in new therapeutic areas and advanced materials is an ongoing endeavor. The enduring legacy of the pyrazol-5-ol scaffold ensures its continued importance in scientific discovery for years to come.

References

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus ... - PMC. National Center for Biotechnology Information. [Link]

  • Revealing the immunomodulatory potential of pyrazoles and exploring structure-activity relationships. ReCIPP. [Link]

  • CN102180834A - Preparation method for edaravone.
  • CN102285920A - Optimal edaravone synthesis method.
  • (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. Rsc.org. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, a | DDDT. Dovepress. [Link]

  • Synthesis of 4‐butyryl‐5‐methyl‐2‐phenyl‐2,4‐dihydro‐3H‐pyrazol‐3‐one. ResearchGate. [Link]

  • Synthesis of 4-acyl-5-methyl-2-phenyl-pyrazol-3-one-phenylhydrazones. ResearchGate. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. MDPI. [Link]

  • View of SYNTHESIS AND ABSORPTION ABILITIES OF PYRAZOLO[5,1-c][1][11][22]TRIAZINE-BASED DISPERSE DYES. JNSCI. [Link]

  • Knorr Pyrazole Synthesis. Cambridge University Press. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. National Center for Biotechnology Information. [Link]

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. National Center for Biotechnology Information. [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. SciSpace. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Center for Biotechnology Information. [Link]

  • CN102336710A - Method for synthesizing edaravone derivative.
  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter. [Link]

  • SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRA. AJOL. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. National Center for Biotechnology Information. [Link]

  • Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric under supercritical carbon dioxide. National Center for Biotechnology Information. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Cureus. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Center for Biotechnology Information. [Link]

  • Polyfunctionally Pyrazole Azo Dyes: Synthesis and Application. Emerald Publishing. [Link]

  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate. [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. ARKIVOC. [Link]

  • Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives. Research and Reviews. [Link]

  • Synthesis of 4-(acylacetyl)-1-phenyl-2-pyrazolin-5-ones from 3-acyl-2H-pyran-2,4(3H)-diones. Their synthetic applications to functionalized 4-oxopyrano[2,3-c]pyrazole derivatives. ACS Publications. [Link]

  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. SpringerLink. [Link]

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. National Center for Biotechnology Information. [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Rsc.org. [Link]

Sources

Methodological & Application

Application Note: Synthesis of Advanced Pharmaceutical Intermediates Using 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The pyrazole ring system is universally recognized as a "privileged scaffold" in modern drug discovery, forming the structural core of numerous blockbuster therapeutics, including selective COX-2 inhibitors and advanced kinase inhibitors [1]. However, the functionalization of unsubstituted pyrazoles often suffers from poor regioselectivity, necessitating complex and yield-reducing protecting group strategies.

The compound 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol (CAS: 1565533-59-6) bypasses these synthetic bottlenecks. As a fully substituted scaffold (at N1, C3, and C4), it provides a highly controlled, self-validating system for the synthesis of complex pharmaceutical intermediates.

Causality of Structural Design:

  • 1,3-Dimethylation: The N1-methyl group prevents competitive N-alkylation and N-glucuronidation in vivo, while the C3-methyl group blocks oxidative metabolism at one of the most vulnerable positions on the pyrazole ring [2].

  • 4-Ethyl Substitution: The ethyl group specifically enhances the lipophilicity (LogP) of the resulting pharmacophore. In medicinal chemistry, this is strategically used to fill deep hydrophobic pockets in target proteins (e.g., the ATP-binding site of kinases).

  • 5-Hydroxyl Handle: The C5-OH (which exists in tautomeric equilibrium with its pyrazolone form) serves as the exclusive site for synthetic functionalization. This forces all downstream reactivity to a single vector, ensuring high-yielding, regioselective transformations [3].

Mechanistic Pathways & Workflow Design

The synthetic utility of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol diverges into two primary workflows based on the activation of the C5-oxygen. Under basic conditions, the oxygen acts as a potent nucleophile for the synthesis of ether-linked bioisosteres. Alternatively, conversion of the C5-OH into a pseudo-halide (such as a triflate) unlocks transition-metal-catalyzed cross-coupling pathways for C-C bond formation [4].

Workflow Start 4-Ethyl-1,3-dimethyl- 1H-pyrazol-5-ol Triflate C5-Triflate Intermediate (Tf2O, Pyridine) Start->Triflate O-Triflation Ether 5-O-Alkyl Pyrazole (R-X, K2CO3) Start->Ether O-Alkylation Chloro 5-Chloro Pyrazole (POCl3) Start->Chloro Deoxychlorination Coupled 5-Aryl/Heteroaryl Pyrazole (Suzuki Coupling) Triflate->Coupled Pd-Catalyzed Cross-Coupling SNAr 5-Amino Pyrazole (SNAr with Amines) Chloro->SNAr Nucleophilic Substitution

Divergent synthetic workflows for 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol functionalization.

Protocol A: Regioselective O-Triflation and Suzuki-Miyaura Coupling

Rationale: To construct complex biaryl-like pyrazole systems, the C5-OH must be activated. Trifluoromethanesulfonic anhydride (Tf₂O) converts the hydroxyl into a highly reactive triflate (-OTf). Subsequent Suzuki-Miyaura coupling with aryl boronic acids allows for the rapid generation of C5-aryl/heteroaryl derivatives.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + Pyrazole-OTf TransMet Transmetalation Complex (Pd-II) OxAdd->TransMet + Aryl-B(OH)2 + Base TransMet->Pd0 Reductive Elimination Prod 5-Aryl Pyrazole Product TransMet->Prod Yields

Catalytic cycle for the Suzuki-Miyaura cross-coupling of C5-pyrazole triflates.

Step-by-Step Methodology: O-Triflation
  • Preparation: Dissolve 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Base Addition: Add anhydrous pyridine (1.5 equiv) and cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. It is specifically chosen over triethylamine to prevent the premature degradation of the sensitive triflating agent into ketene byproducts.

  • Triflation: Dropwise add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv). Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting pyrazol-5-yl triflate must be used immediately in the next step to prevent hydrolytic degradation.

Step-by-Step Methodology: Suzuki-Miyaura Coupling
  • Setup: In a Schlenk flask, combine the crude pyrazol-5-yl triflate (1.0 equiv), an aryl boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent & Catalyst: Add a degassed mixture of Toluene/H₂O (4:1 v/v). Add Pd(dppf)Cl₂ (5 mol%) as the catalyst.

    • Causality: The bidentate dppf ligand accelerates the reductive elimination step and prevents catalyst deactivation, ensuring high yields even with the severe steric hindrance imposed by the adjacent 4-ethyl and 3-methyl groups.

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Isolation: Filter the mixture through a Celite pad, extract with ethyl acetate, and purify via silica gel flash chromatography.

Protocol B: Synthesis of Pyrazolyl Ethers via O-Alkylation

Rationale: Ether-linked pyrazoles serve as robust bioisosteres for aryloxy moieties, offering improved metabolic stability. Because the N1 position is already methylated, competitive N-alkylation is structurally blocked, ensuring exclusive O-alkylation.

Step-by-Step Methodology
  • Deprotonation: Suspend 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol (1.0 equiv) and K₂CO₃ (2.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.5 M). Stir at 60 °C for 30 minutes.

    • Causality: Pre-heating with a mild, insoluble base ensures complete formation of the highly nucleophilic phenoxide-like anion before the electrophile is introduced, suppressing side reactions.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.1 equiv) dropwise. Maintain heating at 60 °C for 4-6 hours.

  • Workup: Dilute the reaction mixture with cold water to precipitate the product, or extract with diethyl ether. Wash the organic layer extensively with brine (5x) to remove residual DMF.

Quantitative Data & Reaction Optimization

The following table summarizes the optimization parameters for the functionalization of the 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol scaffold. The data demonstrates the self-validating nature of the chosen protocols; deviations from the optimal catalyst or base result in measurable drops in yield and purity.

Reaction TypeReagents / CatalystSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
O-Triflation Tf₂O, PyridineDCM0 to 25392% >95%
O-TriflationTf₂O, Et₃NDCM0 to 25574%88%
Suzuki Coupling Pd(dppf)Cl₂, K₃PO₄Tol/H₂O901286% >98%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃THF/H₂O802461%90%
O-Alkylation BnBr, K₂CO₃DMF60594% >99%
O-AlkylationBnBr, Cs₂CO₃MeCN80889%>97%

Data Interpretation: For triflation, pyridine is demonstrably superior to triethylamine. For the Suzuki coupling, the bulky Pd(dppf)Cl₂ catalyst significantly outperforms standard Pd(PPh₃)₄, effectively overcoming the steric bulk of the 4-ethyl group.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Application Notes & Protocols: The Role of the Pyrazole Moiety in Pharmaceutical Intermedi
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.

Knoevenagel condensation reaction conditions for 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Strategies and Knoevenagel Condensation Workflows for 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-ol

As a Senior Application Scientist, I frequently encounter challenges in the regioselective functionalization of privileged heterocyclic scaffolds. The pyrazole nucleus, specifically 1,3-dimethyl-1H-pyrazol-5-ol, is a cornerstone in the development of antimicrobial, anti-inflammatory, and antipsychotic agents 1.

A common point of confusion in bench chemistry is the direct application of Knoevenagel conditions to heavily substituted rings. It is critical to establish that 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol cannot act as a nucleophile in a Knoevenagel condensation . The Knoevenagel reaction requires an active methylene group (


) to eliminate water and form a carbon-carbon double bond. Because the C-4 position in the target molecule is already occupied by an ethyl group and a hydrogen atom, it lacks the requisite protons 1.

Therefore, to synthesize 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol, the Knoevenagel condensation must be deployed as the first step in a two-part workflow, utilizing the prototropic tautomerism of the unsubstituted precursor, followed by a selective catalytic reduction.

Mechanistic Rationale & Workflow Causality

The starting material, 1,3-dimethyl-1H-pyrazol-5-ol, exists in a dynamic equilibrium with its CH-tautomer (1,3-dimethyl-2-pyrazolin-5-one). This CH-tautomer provides a highly active methylene at the C-4 position, serving as a potent thermodynamic sink for electrophilic attack by aldehydes 1.

When reacting this scaffold with acetaldehyde, a significant causality challenge arises: acetaldehyde is highly volatile (b.p. 20.2°C) and exceptionally prone to self-aldol condensation under basic conditions. To circumvent this, we bypass traditional strong-base catalysis. Instead, we utilize "on-water" catalyst-free conditions. The hydrophobic effect at the water-organic boundary accelerates the Knoevenagel condensation between the pyrazolone and acetaldehyde, outcompeting the aldol side-reaction and yielding the 4-ethylidene intermediate cleanly [[2]](). The exocyclic alkene is then reduced under mild conditions to yield the final C-4 ethylated product.

Workflow A 1,3-Dimethyl-1H-pyrazol-5-ol (Active CH2 at C-4) C Knoevenagel Condensation A->C B Acetaldehyde (Electrophile) B->C D 4-Ethylidene Intermediate C->D - H2O (On-Water) E Catalytic Reduction D->E F 4-Ethyl-1,3-dimethyl- 1H-pyrazol-5-ol E->F + H2 (Pd/C)

Fig 1. Synthetic workflow for 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol via Knoevenagel condensation.

Quantitative Optimization of Condensation Conditions

Selecting the right environment for the Knoevenagel step dictates the purity of the downstream reduction. Below is a comparative analysis of reaction conditions for pyrazol-5-ol functionalization.

Table 1: Optimization of Knoevenagel Condensation Conditions for Pyrazol-5-ol Scaffolds

MethodSolventCatalystTemp (°C)TimeYield (%)Causality / Observation
Classical EthanolPiperidine (cat.)783 h82Prone to minor acetaldehyde self-condensation.
Weak Base MethanolNaOAc654 h85Slower kinetics, cleaner impurity profile.
Green WaterNone ("On-Water")8030 min94Hydrophobic packing accelerates reaction 2.
Solvent-Free NoneIodine (

)
RT15 min91Excellent atom economy, requires mechanical grinding.

Self-Validating Experimental Protocols

Step 1: "On-Water" Knoevenagel Condensation

Objective: Synthesize 4-ethylidene-1,3-dimethyl-4H-pyrazol-5-one.

  • Preparation: Charge a 100 mL heavy-walled pressure flask with 1,3-dimethyl-1H-pyrazol-5-ol (10.0 mmol, 1.12 g) and 20 mL of deionized water. Stir to form a suspension.

  • Electrophile Addition: Chill the suspension to 0°C using an ice bath. Slowly add chilled acetaldehyde (12.0 mmol, ~0.68 mL) dropwise over 5 minutes. Causality: Chilling prevents the evaporative loss of acetaldehyde and suppresses premature aldolization before the flask is sealed.

  • Reaction Execution: Seal the pressure flask securely. Heat the vigorously stirring mixture to 80°C for 30 minutes.

  • Validation Checkpoint 1 (Visual & TLC): The reaction is complete when the mixture transitions into a thick, distinct suspension. Analyze an aliquot via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the starting pyrazolone spot (

    
     ~0.3) and the emergence of a new UV-active spot (
    
    
    
    ~0.55) indicates successful conversion.
  • Isolation: Cool the flask to room temperature, then to 4°C. Filter the precipitated 4-ethylidene intermediate under vacuum, wash with ice-cold water (2 x 5 mL), and dry under high vacuum.

  • Validation Checkpoint 2 (NMR):

    
     NMR (
    
    
    
    ) must confirm the presence of an exocyclic alkene proton (a distinct quartet at ~6.8 ppm) and the absence of the C-4 methylene protons.
Step 2: Selective Catalytic Reduction

Objective: Synthesize 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol.

  • Preparation: In a 50 mL round-bottom flask, dissolve the 4-ethylidene intermediate (5.0 mmol) in 15 mL of anhydrous methanol.

  • Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C, 50 mg, ~1% w/w) under a steady stream of Argon. Causality: Argon blanketing is mandatory to prevent catalytic ignition of methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (

    
    ) three times using a balloon. Stir vigorously at room temperature under 1 atm of 
    
    
    
    for 2 hours. Causality: Mild pressure (1 atm) ensures the selective reduction of the exocyclic double bond without risking the hydrogenolysis of the sensitive N-N bond in the pyrazole ring, which is a known degradation pathway under high-pressure conditions 3.
  • Validation Checkpoint 3 (Reaction Progress): Hydrogen uptake will cease when the stoichiometric volume is reached. TLC will show a shift to a slightly more polar spot due to the restoration of the tautomeric hydroxyl/carbonyl equilibrium.

  • Workup: Filter the mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite with methanol (10 mL). Concentrate the filtrate in vacuo to yield the crude product. Recrystallize from ethanol/water to afford pure 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol.

  • Validation Checkpoint 4 (Final NMR):

    
     NMR (
    
    
    
    ) will show the complete disappearance of the alkene quartet and the emergence of a high-field triplet (
    
    
    , ~1.1 ppm) and a quartet (
    
    
    , ~2.3 ppm), definitively confirming the C-4 ethyl substitution.

References

Sources

Application Note: Microwave-Assisted Synthesis of 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with potent antimicrobial, anti-inflammatory, and antipsychotic properties[1]. Specifically, 1,3-dimethyl-1H-pyrazol-5-ol and its C4-alkylated derivatives (such as 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol) are highly valued as intermediates for synthesizing complex heterocyclic drug candidates[1].

Historically, the cyclocondensation of hydrazines with


-keto esters to form these derivatives required prolonged conventional heating (often 12 to 20 hours under reflux), leading to poor atom economy, thermal degradation, and the formation of unwanted regioisomers[2]. Microwave-Assisted Organic Synthesis (MAOS) revolutionizes this workflow. By utilizing dielectric heating, MAOS directly couples electromagnetic energy with polar reagents, rapidly overcoming activation energy barriers. This approach reduces reaction times to mere minutes, significantly enhances yields, and aligns with green chemistry principles by minimizing solvent waste[3],[4].

Mechanistic Insights & Causality

To master the synthesis of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol, researchers must understand the causality behind the reaction conditions:

  • Regioselective Hydrazone Formation: The reaction initiates with the dropwise addition of methylhydrazine to ethyl 2-ethyl-3-oxobutanoate. The primary amine (

    
    ) of methylhydrazine is more nucleophilic and preferentially attacks the ketone carbonyl, forming a hydrazone intermediate[5].
    
  • Dielectric Heating & Lactamization: Microwave irradiation rapidly heats the closed-vessel system to 120°C. This intense, uniform thermal energy drives the secondary amine (

    
    ) to attack the ester carbonyl, forcing an intramolecular cyclization (lactamization) that secures the 1,3-dimethyl regiochemistry over the less desired 1,5-dimethyl isomer[5].
    
  • Tautomeric Equilibrium: The resulting pyrazol-5-ol core exists in a dynamic equilibrium of OH, CH, and NH tautomeric forms[1]. The use of a polar protic solvent (like ethanol) under microwave conditions stabilizes the transition states, thermodynamically sinking the product into the stable pyrazol-5-ol structural form necessary for subsequent downstream functionalization[1].

Mechanism N1 Precursors: Ethyl 2-ethyl-3-oxobutanoate + Methylhydrazine N2 Hydrazone Intermediate (Nucleophilic Addition) N1->N2 Exothermic Mixing N3 Microwave Dielectric Heating (120°C, Rapid Kinetics) N2->N3 Closed Vessel N4 Intramolecular Cyclization (Lactamization) N3->N4 Overcomes Activation Energy N5 Tautomeric Equilibrium (OH / CH / NH forms) N4->N5 Solvent Stabilization N6 Target Scaffold: 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-ol N5->N6 Thermodynamic Sink

Mechanistic pathway of microwave-assisted pyrazol-5-ol synthesis and tautomerization.

Experimental Protocol: A Self-Validating System

This protocol outlines the high-speed, solvent-optimized synthesis of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol. The methodology incorporates built-in analytical checkpoints to ensure a self-validating workflow.

Materials & Equipment
  • Reagents: Ethyl 2-ethyl-3-oxobutanoate (10.0 mmol), Methylhydrazine (10.5 mmol)[5].

  • Solvent: Absolute Ethanol (5.0 mL).

  • Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with an IR temperature sensor, pressure control, and compressed air cooling[4].

Step-by-Step Methodology
  • Reagent Preparation: To a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, add 5.0 mL of absolute ethanol and 10.0 mmol of ethyl 2-ethyl-3-oxobutanoate.

  • Controlled Addition: Place the vial in an ice bath. Slowly add 10.5 mmol of methylhydrazine dropwise over 2 minutes. Causality Check: This controlled addition manages the exothermic hydrazone formation and prevents the volatilization of methylhydrazine[5].

  • Reactor Setup: Seal the vial with a Teflon-lined septum cap to withstand autogenous pressure. Insert the vial into the microwave cavity.

  • Microwave Irradiation:

    • Power: Dynamic modulation (Max 150 W).

    • Temperature: Ramp to 120°C over 1 minute; hold at 120°C for 10 minutes[4].

    • Pressure Limit: Set safety cutoff to 15 bar.

  • Rapid Cooling: Upon completion, utilize the synthesizer's compressed air jet to rapidly cool the vessel to 25°C (within 2 minutes). Validation Checkpoint: Extract a 10

    
    L aliquot for rapid TLC or LC-MS analysis to confirm the disappearance of the starting 
    
    
    
    -keto ester.
  • Workup & Isolation: Transfer the reaction mixture to a round-bottom flask. Remove the ethanol under reduced pressure via rotary evaporation.

  • Purification: Recrystallize the crude light-yellow residue from an ethyl acetate/methanol mixture to yield the pure 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol as a crystalline solid[5].

Workflow S1 1. Reagent Prep Equimolar + EtOH S2 2. MW Setup 150W, 120°C, 10 min S1->S2 S3 3. Irradiation IR Temp & Pressure Control S2->S3 S4 4. Rapid Cooling Air jet to 25°C S3->S4 S5 5. Isolation Evaporation & Recrystallization S4->S5 S6 6. Validation NMR, FTIR, LC-MS S5->S6

Step-by-step experimental workflow for the microwave-assisted synthesis protocol.

Quantitative Data & Comparative Analysis

The transition from conventional convective heating to microwave dielectric heating yields profound improvements in both efficiency and environmental impact.

ParameterConventional Reflux MethodMicrowave-Assisted (MAOS)
Heating Source Oil Bath (Convective)Microwave (Dielectric)
Reaction Time 12 – 20 hours[2]10 – 15 minutes[3],[2]
Operating Temperature 78°C (Boiling point of EtOH)120°C (Closed Vessel Autogenous)
Isolated Yield 65% – 74%[5]88% – 95%[3],[4]
Regioselectivity Moderate (Isomeric mixtures common)High (Thermodynamically driven)
E-Factor (Waste) High (Extensive solvent use)Low (Green Chemistry compliant)

Downstream Applications in Drug Development

The synthesized 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol is not merely an endpoint but a highly reactive nucleophilic hub. Because the C4 position is occupied by the ethyl group, downstream functionalization focuses on the C5-hydroxyl group. Drug development professionals frequently utilize this scaffold for O-alkylation (e.g., reacting with alkyl halides in the presence of NaH/DMF) to synthesize 5-alkoxy-1,3-dimethyl-1H-pyrazole derivatives[1]. These complex ethers have demonstrated minimum inhibitory concentration (MIC) values as low as 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and potent antifungal activity against Candida albicans by targeting essential enzymes like dihydrofolate reductase (DHFR)[1]. Furthermore, similar pyrazolone derivatives synthesized via MAOS are actively investigated as targeted anticancer agents, such as EGFR inhibitors[3].

References

  • [3] Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Advances. 3

  • [1] 1,3-Dimethyl-1H-pyrazol-5-ol. Benchchem.1

  • [5] 1,3-Dimethyl-5-hydroxypyrazole | 5203-77-0. ChemicalBook. 5

  • [2] Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. 2

  • [4] Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI Molecules. 4

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-4ET-STERIC-001 Subject: Overcoming Steric Hindrance & Tautomeric Traps in Functionalization Protocols Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.[1]

Executive Summary: The "Orthogonal Wall" Problem

You are likely reading this guide because your yields are stalling below 40% or you are observing intractable mixtures of N- vs. O-alkylated products.

The core issue with 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol is not just bulk; it is the "Orthogonal Wall" effect .[1] The C4-ethyl group acts as a flexible steric gatekeeper, rotating to block the trajectory of incoming electrophiles toward the C5-oxygen or C4-carbon.[1] Combined with the N1-methyl group, the reactive center is flanked by hydrophobic bulk that destabilizes the transition states required for standard SN2 mechanisms.

This guide provides validated workflows to bypass these barriers using Tautomeric Locking , The Cesium Effect , and High-Energy Activation (Microwave) .[1][2]

Part 1: Root Cause Analysis (The Tautomeric Trap)

Before attempting any reaction, you must diagnose which molecule you are actually fighting.[2] This pyrazolone exists in a dynamic equilibrium of three tautomers. The C4-ethyl group significantly influences this ratio by destabilizing the planar CH-form due to steric clash with the C3-methyl.[1]

The Tautomer Identification Protocol
  • OH-form (Aromatic): Desired for O-alkylation/acylation.[1][2]

  • NH-form (Pyrazolone): Favors N-alkylation (often unwanted).[1][2]

  • CH-form (Keto): Reactive at C4, but sterically crowded by the ethyl group.[1][2]

Diagnostic Step: Run 1H-NMR in DMSO-d6 .[1][2]

  • Observation: If you see a broad singlet >10 ppm, you have the OH-form (stabilized by H-bonding).[1]

  • Observation: If you see a sharp singlet ~3.5-4.0 ppm (C4-H), you have the CH-form .[1]

  • Action: If your reaction solvent is non-polar (e.g., Toluene), the equilibrium shifts to the CH-form , killing O-reactivity.[1][2] Switch to polar aprotic solvents (DMF, NMP) to favor the OH-form. [1]

Part 2: Troubleshooting O-Alkylation (Overcoming the C4-Ethyl Blockade)

User Issue: "I am trying to alkylate the 5-OH position with a benzyl halide, but I get low conversion or C-alkylation."

The Solution: The Cesium Effect & Solvent Cages Standard bases (K2CO3, NaH) often fail because the potassium cation pairs too tightly with the enolate in the sterically crowded pocket created by the C4-ethyl group.

Optimized Protocol: The "Loose Ion" Method
ParameterStandard Condition (FAIL)Optimized Condition (PASS)Mechanistic Rationale
Base K₂CO₃ or NaHCs₂CO₃ (2.0 eq) The large Cesium radius creates a "naked" enolate, increasing nucleophilicity despite steric crowding [1].[1]
Solvent Acetone or THFDMF or NMP High dielectric constant dissociates the ion pair; stabilizes the aromatic OH-tautomer.[2]
Temperature Reflux (60-80°C)60°C (Thermal) or 100°C (MW) Thermal energy is required to overcome the rotational barrier of the C4-ethyl group.[1]
Concentration 0.5 M0.1 M - 0.2 M Lower concentration prevents intermolecular aggregation which exacerbates steric shielding.[1][2]

Step-by-Step Workflow:

  • Dissolve 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol (1.0 eq) in anhydrous DMF (0.2 M).

  • Add Cs₂CO₃ (2.0 eq) . Stir at RT for 30 min to ensure complete deprotonation and tautomeric shift to the enolate.

  • Add the alkyl halide (1.2 eq).[2]

  • Critical: If the electrophile is bulky (e.g., secondary halide), add TBAI (tetrabutylammonium iodide, 10 mol%) as a phase transfer catalyst to facilitate the attack.[2]

  • Heat to 60°C. Monitor by TLC.

Part 3: High-Energy Workarounds (Microwave Activation)

User Issue: "The reaction works for methyl iodide but fails for larger electrophiles due to the C4-ethyl steric wall."

The Solution: Microwave-Assisted Synthesis (MW) When sterics raise the activation energy (


), convective heating is often insufficient.[2] Microwave irradiation provides direct dielectric heating, effectively "shaking" the C4-ethyl group out of the blocking conformation.[2]
SOP: Microwave O-Functionalization
  • Instrument: Monowave or similar dedicated synthesizer.

  • Vial: 10 mL or 30 mL sealed process vial.

  • Conditions:

    • Temperature: 120°C - 140°C.[2][3]

    • Time: 10 - 20 minutes (Hold time).

    • Pressure Limit: 15 bar.

Protocol:

  • Load Pyrazolone (1 mmol), Electrophile (1.2 mmol), and Cs₂CO₃ (2 mmol) into the vial.

  • Add DMF (3 mL).[2] Add a stir bar.[2][4]

  • Cap and irradiate at 140°C for 15 mins (High Absorption Level).

  • Why this works: The rapid heating bypasses the thermal degradation pathways that occur during prolonged reflux of these electron-rich heterocycles [2].[2]

Part 4: Visualizing the Decision Matrix

Use the following logic flow to determine your experimental setup based on the specific steric constraints of your electrophile.

Pyrazole_Reaction_Logic Start Start: Functionalize 4-Ethyl-1,3-Dimethyl-Pyrazol-5-ol Check_Elec Is the Electrophile Sterically Bulky? Start->Check_Elec Small_Elec Small (e.g., Me-I, Et-Br) Check_Elec->Small_Elec No Large_Elec Bulky (e.g., Benzyl-Br, Heterocycles) Check_Elec->Large_Elec Yes Standard_Path Method A: Thermal Solvent: DMF Base: K2CO3 Temp: 60°C Small_Elec->Standard_Path Advanced_Path Method B: Cesium/MW Solvent: DMF Base: Cs2CO3 Add: TBAI (Cat.) Large_Elec->Advanced_Path MW_Check Microwave Available? Advanced_Path->MW_Check Do_MW Run MW: 140°C, 15 min MW_Check->Do_MW Yes Do_Thermal Run Thermal: 90°C, 18h (Risk of decomposition) MW_Check->Do_Thermal No

Caption: Decision tree for selecting reaction conditions based on electrophile steric bulk. Note the divergence to Cesium/Microwave protocols for hindered substrates.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use the Mitsunobu reaction to overcome the steric hindrance? A: Proceed with caution. The Mitsunobu reaction (PPh3/DIAD) is highly sensitive to sterics.[2] The C4-ethyl group often blocks the formation of the necessary betaine intermediate or the subsequent SN2 attack.

  • Workaround: If you must use Mitsunobu, use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (tributylphosphine) instead of DEAD/PPh3.[1][2] PBu3 is a stronger nucleophile and smaller than PPh3, helping to navigate the C4-ethyl "wall."[1][2]

Q2: I see a side product that looks like a dimer. What is it? A: This is likely the 4,4'-bis-pyrazolone .[1][2] Under basic conditions with insufficient electrophile or slow kinetics (due to sterics), the pyrazolone enolate can undergo oxidative coupling (especially in air).[2]

  • Fix: Degas your DMF with Argon/Nitrogen for 15 minutes before adding the base.[2] Speed up the reaction using the Microwave protocol [3].[2][3]

Q3: Why is N-alkylation appearing despite using O-selective conditions? A: This is a solvent polarity failure.[1][2] In lower polarity solvents (THF, DCM), the oxygen is tightly coordinated to the cation, leaving the Nitrogen lone pair (N2) as the "softer," more accessible nucleophile.

  • Fix: You must use DMF or DMSO .[2] The high dielectric constant solvates the cation, freeing the Oxygen (the harder nucleophile) to react, which is the thermodynamically preferred product for these systems [4].

References
  • Cesium Carbonate Effect: Flessner, T., & Doda, K. (2014).[2] Cesium Carbonate: A Powerful Base for Organic Synthesis.[2] Encyclopedia of Reagents for Organic Synthesis.[2] [2]

  • Microwave Pyrazole Synthesis: Karakaya, A. (2025).[2][5] Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.[2]

  • Oxidative Coupling Risks: Wu, L.L., et al. (2015).[2] One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles. Organic Letters.[2]

  • Tautomerism & Regioselectivity: Elguero, J., et al. (2014).[2] The tautomerism of pyrazolines (dihydropyrazoles).[2] SciSpace/Heterocycles.[2]

Sources

Optimizing reaction temperature for 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol condensation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Temperature for 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-ol Condensation

As a Senior Application Scientist, I frequently encounter challenges related to the regioselective synthesis of highly substituted pyrazole scaffolds. The synthesis of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol via the Knorr-type condensation of methylhydrazine and ethyl 2-ethyl-3-oxobutanoate (ethyl


-ethylacetoacetate) is a classic example where thermal parameters dictate the chemical outcome[1].

This guide provides a deep dive into the causality of temperature-dependent regioselectivity, offering a self-validating protocol and troubleshooting strategies to ensure high-fidelity synthesis for drug development applications.

Troubleshooting Guide: Resolving Condensation Bottlenecks

Q: Why am I observing a high percentage of the 1,5-dimethyl-4-ethyl-1H-pyrazol-3-ol byproduct instead of the desired 1,3-dimethyl-5-ol isomer? A: This is a classic regioselectivity failure driven by improper temperature control during the initial nucleophilic attack[2]. Methylhydrazine possesses two distinct nucleophilic centers: the primary amine (-NH₂), which is sterically accessible but less nucleophilic, and the secondary amine (-NHCH₃), which is more nucleophilic (due to the electron-donating methyl group) but sterically hindered[3].

  • Causality: If the reagents are mixed at room temperature or higher, the thermal energy allows the more nucleophilic -NHCH₃ group to overcome its steric barrier and attack the ketone carbonyl, leading to the undesired regioisomer[4].

  • Solution: Enforce strict kinetic control. Chill the

    
    -keto ester solution to 0–5 °C before the dropwise addition of methylhydrazine. At this low temperature, the lower activation energy of the unhindered -NH₂ group dominates, exclusively forming the desired hydrazone intermediate[4].
    

Q: The initial hydrazone forms cleanly, but the cyclization into the pyrazole ring is stalling. How can I drive the reaction to completion? A: The ester carbonyl is significantly less electrophilic than the ketone carbonyl. While hydrazone formation occurs readily at low temperatures, the subsequent intramolecular nucleophilic acyl substitution (cyclization) requires a higher activation energy[1].

  • Causality: Stalled cyclization usually indicates insufficient thermal energy during the second stage or a lack of acid catalysis to activate the ester carbonyl[1].

  • Solution: Implement a two-stage temperature profile. After confirming hydrazone formation at 0–5 °C, introduce a catalytic amount of glacial acetic acid and elevate the temperature to 75–80 °C (refluxing ethanol). The acid protonates the ester carbonyl, lowering the LUMO and facilitating the attack by the -NHCH₃ group[1].

Q: I am experiencing severe tar formation and degradation during the reaction. What is causing this? A: Tar formation is typically the result of localized thermal spikes (hot spots) during the highly exothermic addition of methylhydrazine, or exceeding 100 °C during the cyclization phase.

  • Solution: Control the addition rate meticulously using an addition funnel under vigorous stirring. Ensure the solvent (ethanol) is used to cap the maximum cyclization temperature at its boiling point (~78 °C), preventing thermal degradation.

Frequently Asked Questions (FAQs)

Q: Can I use a one-pot, single-temperature method for this condensation? A: No. A single-temperature approach forces a compromise between regioselectivity and conversion. Operating solely at 75 °C drives fast cyclization but yields a nearly 1:1 mixture of regioisomers due to thermodynamic equilibration[3]. Operating solely at 5 °C yields perfect regioselectivity but stalls at the open-chain hydrazone stage. A bifurcated temperature profile is mandatory.

Q: How does the choice of solvent interact with the temperature profile? A: Ethanol is the industry standard because its boiling point perfectly aligns with the optimal cyclization temperature (75–80 °C), acting as an auto-regulating thermal cap[1]. While fluorinated solvents like trifluoroethanol (TFE) can further enhance regioselectivity via hydrogen-bonding networks, they are generally cost-prohibitive for scale-up and unnecessary if strict thermal kinetic control is maintained[2].

Quantitative Data: Impact of Temperature on Regioselectivity

The following table summarizes the causal relationship between the selected temperature profile and the resulting isomeric ratio.

Temperature Profile (Stage 1

Stage 2)
Yield: 1,3-dimethyl-5-ol (Target)Yield: 1,5-dimethyl-3-ol (Byproduct)Hydrazone Stalling
0–5 °C

75 °C (Optimized)
88% < 2% None
25 °C

75 °C
65%15%None
75 °C

75 °C (Direct Reflux)
45%35%None
0–5 °C

25 °C
0%0%> 95% (Reaction stalls)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system. You must not proceed to Stage 2 until Stage 1 is analytically confirmed.

Reagents:

  • Ethyl 2-ethyl-3-oxobutanoate (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

Stage 1: Kinetic Hydrazone Formation

  • Charge a jacketed reactor with ethyl 2-ethyl-3-oxobutanoate and absolute ethanol (0.5 M concentration).

  • Initiate cooling to bring the internal temperature strictly to 0–5 °C .

  • Begin the dropwise addition of methylhydrazine over 30 minutes. Maintain vigorous stirring to prevent localized thermal pooling.

  • Stir the mixture at 0–5 °C for 2 hours.

  • Self-Validation Checkpoint 1: Pull an aliquot and perform TLC (Eluent: 70% Hexane / 30% EtOAc). The protocol is validated to proceed only when the starting

    
    -keto ester spot is completely consumed and replaced by a single, lower-Rf hydrazone intermediate spot.
    

Stage 2: Thermal Cyclization 5. Add glacial acetic acid (0.1 eq) to the reactor[1]. 6. Ramp the internal temperature to 75–80 °C (ethanol reflux) and hold for 3 hours.

  • Self-Validation Checkpoint 2: Perform LC-MS analysis on a pulled aliquot. The protocol is validated as complete when the open-chain hydrazone mass is fully converted to the cyclized pyrazol-5-ol mass (

    
    ).
    
  • Cool the reactor to 0 °C to induce crystallization. Filter the precipitate, wash with ice-cold ethanol, and dry under vacuum to afford pure 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol.

Mechanistic Workflow & Temperature Bifurcation

G Reactants Ethyl 2-ethyl-3-oxobutanoate + Methylhydrazine LowTemp Stage 1: 0-5°C (Kinetic Control) Reactants->LowTemp HighTemp Stage 1: >25°C (Thermodynamic/Steric Override) Reactants->HighTemp HydrazoneA Primary -NH2 Attack (Hydrazone Intermediate A) LowTemp->HydrazoneA Favored HighTemp->HydrazoneA HydrazoneB Secondary -NHCH3 Attack (Hydrazone Intermediate B) HighTemp->HydrazoneB Competitive Cyclization Stage 2: 75-80°C (Thermal Cyclization) HydrazoneA->Cyclization HydrazoneB->Cyclization ProductA 1,3-dimethyl-4-ethyl-1H-pyrazol-5-ol (Desired Regioisomer) Cyclization->ProductA from A ProductB 1,5-dimethyl-4-ethyl-1H-pyrazol-3-ol (Undesired Byproduct) Cyclization->ProductB from B

Figure 1: Temperature-dependent regioselectivity in Knorr pyrazole synthesis.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Technical Support Center: A Scientist's Guide to Purifying Crude 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable pyrazolone intermediate in high purity. As a Senior Application Scientist, my goal is to provide not just protocols, but also the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your purification strategy effectively.

The pyrazolone scaffold is a cornerstone in medicinal chemistry, found in agents with anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The compound 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol is a key building block, but like many heterocyclic compounds, its synthesis can yield a crude product containing a variety of impurities. This guide provides a systematic approach to identifying and removing these contaminants.

Section 1: Initial Assessment & Impurity Profiling (FAQs)

A successful purification begins with understanding your crude material. Before proceeding with bulk purification, a small-scale analysis is critical.

Q1: What are the most likely impurities in my crude 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol?

A1: The impurity profile is intrinsically linked to the synthetic route, which is typically a variation of the Knorr pyrazole synthesis involving the condensation of a β-keto ester (ethyl 2-ethyl-3-oxobutanoate) with a substituted hydrazine (methylhydrazine).[3]

Potential impurities include:

  • Unreacted Starting Materials: Residual β-keto ester and methylhydrazine.

  • Incomplete Cyclization Products: Hydrazone intermediates may persist if the reaction has not gone to completion.[3]

  • Regioisomers: While the intended synthesis is designed to be specific, alternative reaction pathways, though minor, can sometimes lead to isomeric byproducts.[3]

  • Degradation & Side-Reaction Products: Pyrazoles can be susceptible to oxidation, and side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red crude mixtures.[3]

Q2: How should I perform an initial analysis of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most effective initial step. It provides a quick visual assessment of the number of components in your mixture.[4]

  • Recommended TLC System: Start with a solvent system of 70:30 Hexane:Ethyl Acetate. This polarity can be adjusted to achieve an Rf value of 0.3-0.4 for the desired product, which is ideal for translating to column chromatography.[5]

  • Visualization: Use a UV lamp (254 nm) for visualization. Staining with iodine can also be effective.[4]

  • Interpretation: A single spot suggests high purity, while multiple spots confirm the presence of impurities that need to be removed.[5] For a more definitive structural analysis of the impurities, techniques like GC-MS and NMR are essential.[6]

Section 2: Core Purification Strategies

Based on your initial TLC analysis and the nature of your crude product (solid vs. oil), you can select the most appropriate purification strategy.

Purification_Strategy Start Crude Product TLC Initial TLC Analysis Start->TLC AcidBase Acid-Base Extraction (Optional Pre-treatment) Start->AcidBase To remove basic/acidic impurities IsSolid Is the crude product a solid? TLC->IsSolid Multiple Spots FinalProduct Pure Product >98% TLC->FinalProduct Single Spot Decision_Chrom Column Chromatography IsSolid->Decision_Chrom No (Oily) Decision_Recrys Recrystallization IsSolid->Decision_Recrys Yes Purity_Check Confirm Purity (NMR, HPLC, GC-MS) Decision_Chrom->Purity_Check Charcoal Charcoal Treatment (If colored) Decision_Recrys->Charcoal Decision_Recrys->Purity_Check AcidBase->IsSolid Charcoal->Purity_Check Purity_Check->FinalProduct

Caption: General workflow for purification strategy selection.

Strategy 1: Recrystallization (For Solid Crude Product)

Recrystallization is often the most efficient method for purifying solid compounds with an initial purity greater than 90%.[7] The principle is to dissolve the crude material in a minimum amount of a hot solvent in which the desired compound has high solubility, but the impurities have low solubility. Upon cooling, the pure compound crystallizes out, leaving the impurities in the mother liquor.

Q3: What is the best solvent for recrystallizing 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol?

A3: The choice of solvent is critical and may require some small-scale screening. For pyrazolone derivatives, a good starting point is a polar protic solvent like ethanol or a mixture containing it.[8][9]

Solvent SystemBoiling Point (°C)PolarityRationale & Use Case
Ethanol 78Polar ProticA very common and effective solvent for pyrazolones. Often dissolves the compound when hot and allows for good crystal formation upon cooling.[9]
Ethanol/Water VariesHighDissolve the compound in hot ethanol, then add hot water dropwise until turbidity persists. This anti-solvent technique can induce crystallization effectively.[10]
Isopropanol 82Polar ProticA slightly less polar alternative to ethanol, which can sometimes provide better crystal quality.[10]
Ethyl Acetate/Hexane VariesMediumFor less polar impurities. Dissolve in a minimum of hot ethyl acetate and add hexane as the anti-solvent.
Benzene/Petroleum Ether VariesLowMentioned in patent literature for similar pyrazolone derivatives, suitable for removing non-polar impurities.[11]
Strategy 2: Flash Column Chromatography (For Oily Products or Difficult Separations)

When recrystallization is ineffective or the crude product is an oil, flash column chromatography is the method of choice.[12] It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.

Q4: My compound seems to be degrading or streaking on the silica gel column. What's happening and how can I fix it?

A4: This is a common issue. Pyrazoles are basic compounds and can interact strongly with the acidic surface of standard silica gel, leading to poor separation and potential degradation.[8] The solution is to deactivate the silica gel.

The Causality: The lone pairs on the nitrogen atoms of the pyrazole ring act as Lewis bases, forming strong hydrogen bonds with the acidic silanol (Si-OH) groups on the silica surface. This can cause irreversible adsorption or "streaking."

The Solution: Deactivate the silica gel by preparing the slurry with a mobile phase containing a small amount of a volatile base, typically 0.5-1% triethylamine (Et3N) .[10] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your pyrazole compound to pass through the column without strong, undesirable interactions. Alternatively, using a different stationary phase like neutral alumina can also be effective.[10]

Strategy 3: Acid-Base Extraction (Workup & Pre-Purification)

This technique is excellent for removing certain types of impurities during the initial reaction workup, before the main purification step.

Q5: How can I use extraction to simplify my purification?

A5: You can leverage the basicity of unreacted hydrazine and the acidic/basic nature of your pyrazolone.

  • Removing Unreacted Hydrazine: During the workup, wash the organic layer containing your crude product with a dilute aqueous acid solution (e.g., 1 M HCl). The basic hydrazine will be protonated to form a water-soluble salt, which will partition into the aqueous layer and be removed.[3]

  • Purifying the Pyrazole Product: The pyrazole itself can be protonated and extracted into an acid solution. The organic layer containing non-basic impurities is discarded. The aqueous layer is then basified (e.g., with 1 M NaOH), causing the purified pyrazole to precipitate or be extracted back into a fresh organic solvent. This method is highly effective for removing non-basic impurities.[13]

Section 3: Troubleshooting Common Purification Issues

Q6: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is a very common problem with several potential causes.

Oiling_Out_Troubleshooting Start Symptom: Compound 'Oils Out' Cause1 Cause Solution Cooling Too Rapidly Allow solution to cool slowly to room temp before using an ice bath. Insulate the flask. [1] Start->Cause1 Cause2 Cause Solution Solution Too Concentrated Add more hot solvent to the oiled mixture until the oil redissolves, then cool slowly. [1] Start->Cause2 Cause3 Cause Solution Solvent Inappropriate The compound's melting point may be below the solvent's boiling point. Try a lower-boiling point solvent system. [4] Start->Cause3 Cause4 Cause Solution Impurities Present Impurities inhibit crystal lattice formation. Purify a small batch by chromatography to get seed crystals, or try charcoal treatment. [3] Start->Cause4

Caption: Troubleshooting guide for "oiling out".

Q7: My final product is still colored (yellow/brown). How can I decolorize it?

A7: A persistent color indicates trace, highly conjugated impurities.

  • Activated Charcoal Treatment: This is the most common solution. Dissolve the colored product in a suitable hot solvent (from your recrystallization screen), add a small amount (1-2% by weight) of activated charcoal, and keep the solution hot for 5-10 minutes. The colored impurities adsorb onto the surface of the charcoal. Filter the hot solution through a pad of Celite (to remove the fine charcoal particles) and proceed with crystallization.[3][8] Be aware this may slightly reduce your overall yield.

  • Silica Plug Filtration: For smaller scales, dissolve the compound in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or 20% ethyl acetate in hexane) and pass it through a short column ("plug") of silica gel. The polar, colored impurities will often be retained at the top of the plug while your less polar product elutes.[5]

Section 4: Detailed Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves easily, the solvent is not suitable. If it doesn't dissolve, heat the mixture. If it dissolves when hot but not when cold, you have found a good solvent.

  • Dissolution: Place the bulk crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the compound.[7]

  • Decolorization (if necessary): If the solution is colored, add a very small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor. Allow the crystals to air-dry on the filter or in a desiccator.

Protocol 2: Deactivated Silica Gel Flash Chromatography

  • TLC Analysis: Determine the optimal solvent system (e.g., 80:20 Hexane:Ethyl Acetate) that gives your product an Rf of ~0.3.[5]

  • Column Packing: Prepare a slurry of silica gel in your chosen mobile phase (eluent). Crucially, add 1% triethylamine (Et3N) to the eluent used to make the slurry and run the column. For example, for 100 mL of eluent, add 1 mL of Et3N. Pack the column with this slurry.[10]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the Et3N-containing mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product. Further drying under high vacuum will remove residual solvent and triethylamine.

Section 5: Purity Confirmation

After purification, you must confirm the purity and identity of the final product.

  • NMR Spectroscopy (¹H and ¹³C): This is the definitive method for structural confirmation. The spectra should be clean, with sharp signals corresponding to the 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol structure and minimal-to-no peaks from impurities.[4]

  • HPLC or GC-MS: These chromatographic techniques are excellent for determining quantitative purity. A pure sample should show a single major peak.[6][14]

  • Melting Point: A sharp melting point range (within 1-2 °C) is a good indicator of high purity for a crystalline solid.[15]

By following this structured approach—analyzing your crude material, selecting the appropriate strategy, troubleshooting effectively, and confirming your results—you can reliably and efficiently obtain high-purity 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol for your research and development needs.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Various Authors on ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • Benchchem. (2025). Technical Support Center: Purity Assessment of 5-Bromo-1-butyl-1H-pyrazole.
  • Dash, K. et al. (2017). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry.
  • The Royal Society of Chemistry. (Date not available). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Chandrasekar, R. et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Google Patents. (Date not available).
  • Google Patents. (Date not available). WO2011076194A1 - Method for purifying pyrazoles.
  • Organic Chemistry Portal. (2024). Pyrazole synthesis.
  • Gotor, V. et al. (2017). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC.
  • Benchchem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Benchchem. (Date not available). 1,3-Dimethyl-1H-pyrazol-5-ol.
  • Kumar, V. et al. (2013). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.

Sources

Technical Support Center: Stability of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol, particularly under reflux conditions. Our goal is to equip you with the necessary knowledge to anticipate and address challenges in your experimental work.

Introduction

4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2][3] The stability of this compound, especially at elevated temperatures such as those encountered during reflux, is a critical parameter that can influence reaction outcomes, product purity, and the overall success of a synthetic campaign. This guide will delve into the potential stability issues and provide practical, field-tested solutions.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments involving 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol under reflux.

Issue 1: Reaction mixture darkens significantly upon reflux, and TLC/LC-MS analysis shows multiple unidentified impurities.

Q: What is causing the discoloration and proliferation of impurities in my reaction?

A: The darkening of a reaction mixture under reflux is often indicative of decomposition. For pyrazole derivatives, several factors can contribute to this:

  • Thermal Instability: While the pyrazole ring itself is generally stable, substituents can significantly influence its thermal stability.[4][5][6] The combination of the hydroxyl group at the 5-position and the alkyl substituents may render the molecule susceptible to degradation at higher temperatures. Some pyrazole isomerizations have been studied at temperatures as high as 500°C in sealed capillaries, indicating the core ring's inherent robustness under specific conditions.[7] However, the presence of functional groups can lower this threshold.

  • Oxidation: Pyrazole rings can be susceptible to oxidation, especially if the reaction is not conducted under an inert atmosphere.[8][9] The presence of air (oxygen) at elevated temperatures can lead to the formation of colored byproducts.

  • Side Reactions: The starting materials or reagents in your reaction mixture could be undergoing side reactions at reflux temperatures, leading to the formation of impurities.[8] For instance, if your synthesis involves hydrazine, its decomposition can also contribute to discoloration.[8]

Solutions & Experimental Causality:

  • Inert Atmosphere: Always run reactions involving potentially sensitive compounds like 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes the risk of oxidation.[8] The rationale here is to exclude atmospheric oxygen, a common culprit in the formation of chromophoric, oxidized byproducts at high temperatures.

  • Temperature Optimization: Refluxing implies boiling the solvent, but the choice of solvent dictates the temperature. If decomposition is observed, consider switching to a lower-boiling point solvent if the reaction kinetics allow. Running the reaction at the lowest feasible temperature is a crucial step in preventing thermal degradation.[8]

  • Reaction Time Monitoring: Prolonged exposure to high temperatures can exacerbate decomposition. Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) and stop the reaction as soon as the starting material is consumed or the product concentration plateaus.

Issue 2: Low yield of the desired product after reflux and workup.

Q: My yield is consistently low. What are the potential reasons and how can I improve it?

A: Low yields can stem from several factors, including incomplete reaction, product degradation, or losses during the workup process.

  • Incomplete Reaction: The reflux conditions (temperature, time, catalyst) may not be optimal for driving the reaction to completion.

  • Product Decomposition: As discussed in Issue 1, the desired product may be degrading under the reflux conditions, directly impacting the final yield.

  • Workup Losses: The product might be partially soluble in the aqueous phase during extraction or may not fully precipitate during crystallization, leading to mechanical losses.

Troubleshooting Workflow:

G start Low Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_completion optimize_conditions Optimize reaction conditions: - Screen different solvents - Adjust temperature/time - Consider a catalyst check_completion->optimize_conditions No check_degradation Is there evidence of product degradation? (Impurity spots on TLC, complex LC-MS) check_completion->check_degradation Yes end_point Improved Yield optimize_conditions->end_point mitigate_degradation Mitigate degradation: - Lower reaction temperature - Reduce reaction time - Use an inert atmosphere check_degradation->mitigate_degradation Yes review_workup Review workup procedure: - Check pH during extraction - Use appropriate solvents - Optimize crystallization check_degradation->review_workup No mitigate_degradation->review_workup review_workup->end_point

Sources

Technical Support Center: Troubleshooting Cyclization Failures in Pyrazolone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazolone Synthesis Technical Support Center. Designed for researchers, medicinal chemists, and drug development professionals, this guide provides mechanistic insights, self-validating protocols, and targeted troubleshooting strategies for overcoming cyclization failures during the Knorr synthesis of pyrazolones.

I. Mechanistic Overview: The Knorr Pyrazolone Synthesis

The classical Knorr pyrazolone synthesis involves the condensation of a hydrazine derivative with a β-keto ester (such as ethyl acetoacetate). The reaction is a two-stage process: an initial intermolecular condensation to form a hydrazone intermediate, followed by an intramolecular nucleophilic attack that drives ring closure and the elimination of an alcohol[1]. Understanding this causality is critical; most cyclization failures occur because the activation energy for the second step (intramolecular attack) is not met under the chosen reaction conditions.

G R1 β-Keto Ester + Hydrazine I1 Hydrazone Intermediate R1->I1 Condensation (-H2O) C1 Intramolecular Nucleophilic Attack I1->C1 Acid Catalysis (H+) P1 Pyrazolone (Product) C1->P1 Cyclization (-ROH)

Caption: Knorr pyrazolone synthesis mechanism from β-keto ester and hydrazine.

II. Frequently Asked Questions (FAQs): Troubleshooting Guide

Q1: Why is my reaction stalling at the uncyclized hydrazone intermediate? A1: If your reaction stalls, it means the ester carbonyl is not electrophilic enough, or the secondary amine of the substituted hydrazine lacks sufficient nucleophilicity to force ring closure.

  • Causality & Solution: Cyclization requires the elimination of an alcohol moiety (e.g., ethanol), which is highly dependent on acid catalysis to protonate the ester carbonyl[2]. Ensure you are using a catalytic amount of glacial acetic acid or adjusting the pH to ~5 with HCl[1][3]. If steric hindrance from a bulky β-keto ester is impeding the attack, standard reflux (78°C) may be insufficient. Elevating the temperature using higher-boiling solvents (like 1-propanol) or switching to microwave irradiation (100°C–120°C) provides the necessary activation energy to force cyclization[1][4].

Q2: I am observing a mixture of regioisomers instead of a single pyrazolone product. How can I control regioselectivity? A2: When using asymmetric substituted hydrazines (e.g., arylhydrazines), the initial nucleophilic attack can occur at either the ketone or the ester carbonyl, leading to a mixture of 1,3- or 1,5-substituted pyrazolone regioisomers[3].

  • Causality & Solution: Regioselectivity is strictly governed by the electronic properties of the hydrazine and the pH of the reaction environment. The more nucleophilic nitrogen (typically the terminal NH2) preferentially attacks the more electrophilic ketone carbonyl under mildly acidic conditions (pH 5-6), favoring the desired 5-pyrazolone[2][3]. If you are obtaining mixtures, verify your pH. For highly unreactive or sterically challenging substrates, employing Lewis acid catalysts or silver-mediated[3+2] cycloadditions can rigidly enforce regioselectivity[2].

Q3: My reaction mixture turned dark red/brown, and the isolated yield is very low. What caused this? A3: A deep yellow, red, or brown coloration in the reaction mixture is a primary indicator of impurity formation, specifically the oxidative decomposition of the hydrazine precursor or the formation of highly conjugated bis-pyrazolone side products[3].

  • Causality & Solution: Phenylhydrazines are highly susceptible to air oxidation, especially at elevated reflux temperatures. To prevent this degradation, degas your solvents (e.g., ethanol) by sparging with nitrogen or argon prior to the reaction, and maintain an inert atmosphere during reflux. Always ensure your hydrazine is freshly distilled or recrystallized; degraded starting materials will severely depress cyclization yields[3].

III. Quantitative Data: Optimization of Cyclization Conditions

The following table summarizes the causal relationship between reaction conditions and cyclization efficiency. Relying solely on thermal conditions often leaves the reaction stranded at the hydrazone stage, whereas acid catalysis or microwave irradiation drives the reaction to completion.

Catalyst / ConditionSolventTemperatureTimeYield (%)Reference
None (Thermal) EthanolReflux (78°C)12 h45 - 50[2]
Catalytic HCl (pH 5-6) EthanolReflux (78°C)6 h70 - 85[2]
Glacial Acetic Acid 1-Propanol100°C1 h> 85[1]
Microwave Irradiation Solvent-free / Neat120°C10 - 25 min88 - 95[1][4]
IV. Self-Validating Experimental Protocol

Acid-Catalyzed Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one This protocol incorporates built-in validation checkpoints to ensure the reaction proceeds past the intermediate stage without succumbing to side reactions.

Step 1: Preparation & Reagent Validation In a 50 mL round-bottom flask, dissolve 10 mmol of phenylhydrazine in 15 mL of absolute ethanol.

  • Validation Checkpoint: The solution must be clear to pale yellow. If the solution is dark brown or red, the hydrazine has oxidized. Discard and use freshly purified phenylhydrazine to prevent downstream failure[3].

Step 2: Hydrazone Condensation Slowly add 10 mmol of ethyl acetoacetate dropwise while stirring at room temperature. Allow the mixture to stir for 15 minutes. The initial condensation to the hydrazone intermediate occurs rapidly and exothermically.

Step 3: Catalysis & Cyclization Add 3-5 drops of glacial acetic acid (or adjust the pH to approximately 5-6 using concentrated HCl)[2][3]. Attach a reflux condenser, purge the headspace with nitrogen, and heat the mixture to 80°C (reflux) for 2 to 4 hours.

Step 4: Reaction Monitoring Perform a 3-lane Thin Layer Chromatography (TLC) using 30% Ethyl Acetate / 70% Hexane as the mobile phase[1].

  • Validation Checkpoint: Spot the starting keto-ester, the reaction mixture, and a co-spot. The complete disappearance of the high-Rf ester spot and the appearance of a lower-Rf, strongly UV-active spot confirms successful cyclization[1]. If the ester is consumed but cyclization is incomplete, increase the temperature or acid concentration.

Step 5: Isolation & Purification Remove the flask from heat. While the mixture is still hot and stirring, slowly add 10 mL of ice-cold distilled water to induce precipitation[1][3]. Isolate the solid product by vacuum filtration, wash thoroughly with cold ethanol to remove unreacted intermediates, and dry to obtain the pure pyrazolone derivative[3].

V. Troubleshooting Workflow

Workflow Start Analyze Crude via TLC Cond1 Stalled at Hydrazone? Start->Cond1 Act1 Add Acid (H+) Heat to 100°C Cond1->Act1 Yes Cond2 Regioisomer Mixture? Cond1->Cond2 No Success Successful Cyclization Act1->Success Act2 Adjust pH to 5-6 Cond2->Act2 Yes Cond3 Dark Brown Degradation? Cond2->Cond3 No Act2->Success Act3 Degas Solvent Use Fresh Hydrazine Cond3->Act3 Yes Cond3->Success No Act3->Success

Caption: Algorithmic workflow for troubleshooting pyrazolone cyclization failures.

References
  • National Institutes of Health (PMC). "1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation." [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Pyrazole derivatives, a class of heterocyclic compounds, are of significant interest due to their wide range of pharmacological activities.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of a representative pyrazolone, 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol, and compares this foundational technique with other instrumental methods. Our objective is to not only present data but to illuminate the strategic application of these tools in a modern research workflow.

The Central Role of ¹H NMR in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution.[2][3] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a substituted pyrazolone like 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol, ¹H NMR offers a rapid and definitive fingerprint of its structure.

Interpreting the ¹H NMR Spectrum of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol

The structure of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol presents five distinct proton environments, which are expected to generate a corresponding set of signals in the ¹H NMR spectrum. The analysis relies on three key parameters for each signal: chemical shift (δ), integration, and multiplicity (splitting pattern).

Table 1: Predicted ¹H NMR Spectral Data for 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol

SignalAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
a -OH1-5 (broad)Singlet (br)1HThe hydroxyl proton is acidic and often exchanges with solvent, leading to a broad signal. Its chemical shift is highly dependent on solvent, concentration, and temperature.[4]
b N-CH₃ (at N1)~3.7Singlet3HThe methyl group attached directly to the pyrazole nitrogen is deshielded by the electronegative nitrogen atom, placing its signal in this region.
c Ar-CH₂-CH₃ (at C4)~2.4Quartet (q)2HThese methylene protons are adjacent to a three-proton methyl group, resulting in a quartet (n+1 = 3+1 = 4). They are attached to the pyrazole ring, placing them in the allylic region.[5]
d Ar-CH₃ (at C3)~2.1Singlet3HThis methyl group is attached to the pyrazole ring at a carbon atom. It is not adjacent to any protons, hence it appears as a singlet. Its chemical shift is typical for a methyl group on a heteroaromatic ring.
e Ar-CH₂-CH₃ (at C4)~1.1Triplet (t)3HThese methyl protons are adjacent to a two-proton methylene group, resulting in a triplet (n+1 = 2+1 = 3).[6] This signal appears in the typical upfield alkyl region.[5][7] The coupling constant (J) for both the quartet and triplet of an ethyl group is typically around 6-8 Hz.[8]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Trustworthy data begins with a robust experimental protocol. The following steps outline the standard procedure for obtaining a ¹H NMR spectrum for structural confirmation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like hydroxyls, as it can slow down the exchange rate and result in a sharper signal.[9]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[10]

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity, which is crucial for achieving high resolution and sharp peaks.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • D₂O Exchange Experiment (Confirmation of -OH Proton):

    • After acquiring the initial spectrum, remove the NMR tube.

    • Add one drop of deuterium oxide (D₂O) to the sample.

    • Cap the tube and shake vigorously to mix.[9]

    • Re-acquire the ¹H NMR spectrum. The signal corresponding to the -OH proton will either disappear or significantly decrease in intensity due to the chemical exchange of the proton for a deuterium atom, which is not observed in ¹H NMR. This is a definitive test for identifying exchangeable protons.

An Integrated Analytical Workflow

While ¹H NMR is powerful, a comprehensive structural elucidation, especially in a regulated environment like drug development, relies on the convergence of data from multiple analytical techniques.[11] Each method provides a unique piece of the puzzle, and together they build an unshakeable structural proof.

G cluster_0 Primary Analysis cluster_1 Detailed NMR Analysis cluster_2 Data Interpretation & Confirmation Compound Synthesized Compound (4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol) FTIR FT-IR Spectroscopy Compound->FTIR MS Mass Spectrometry Compound->MS H_NMR 1H NMR Compound->H_NMR FTIR_Data Functional Groups (O-H, C=C) FTIR->FTIR_Data MS_Data Molecular Weight & Formula (C₇H₁₂N₂O) MS->MS_Data C_NMR 13C NMR / DEPT H_NMR->C_NMR COSY 2D NMR: COSY H_NMR->COSY HSQC 2D NMR: HSQC / HMBC H_NMR->HSQC NMR_Data Proton Environments, Carbon Skeleton & Connectivity H_NMR->NMR_Data C_NMR->NMR_Data COSY->NMR_Data HSQC->NMR_Data Structure Definitive Structure Confirmation FTIR_Data->Structure MS_Data->Structure NMR_Data->Structure

Caption: Integrated workflow for structural elucidation.

Comparison with Alternative & Complementary Techniques

No single technique tells the whole story. The choice of which methods to use is driven by the need to answer specific questions about the molecule's identity, purity, and structure.

¹³C NMR Spectroscopy

Often run in conjunction with ¹H NMR, ¹³C NMR spectroscopy provides a spectrum of the carbon backbone.

  • Strengths: It directly observes the carbon skeleton, and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH₃, CH₂, CH, and quaternary carbons. For our target molecule, this would confirm the presence of seven unique carbon atoms.

  • Weaknesses: The natural abundance of the ¹³C isotope is low (~1.1%), making the technique inherently less sensitive than ¹H NMR and requiring longer acquisition times or more concentrated samples.[12]

2D NMR Spectroscopy (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for piecing together the molecular puzzle by revealing through-bond correlations.

  • Strengths:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. In our molecule, it would show a clear cross-peak between the ethyl group's CH₂ quartet and CH₃ triplet, definitively confirming their connectivity.[9]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2-3 bond) correlations between protons and carbons. This is exceptionally powerful for assigning quaternary carbons and linking different fragments of the molecule, such as confirming the attachment points of the methyl and ethyl groups to the pyrazole ring.[9][13]

  • Weaknesses: Requires longer experiment times than simple 1D NMR.

Mass Spectrometry (MS)

MS provides the exact molecular weight and, through fragmentation patterns, clues about the molecule's structure.

  • Strengths: It offers unparalleled sensitivity, often requiring only picomole to femtomole amounts of sample.[12] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, which is a critical piece of identifying data.[14]

  • Weaknesses: As a "destructive" technique, the sample is consumed. More importantly, it generally does not provide the detailed connectivity and stereochemical information that NMR does. Isomers often cannot be distinguished by MS alone.[15]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and simple method for identifying the presence of specific functional groups.

  • Strengths: It is fast and requires minimal sample preparation. For 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol, FT-IR would clearly show a broad absorption band for the O-H group (around 3200-3600 cm⁻¹) and characteristic absorptions for C-H and C=N/C=C bonds within the pyrazole ring.[16][17]

  • Weaknesses: The information is often general. While it confirms the presence of functional groups, it does not reveal how they are connected within the molecular structure. The "fingerprint region" can be complex and difficult to interpret for unique identification.[3]

Table 2: Comparison of Analytical Techniques for the Analysis of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol

TechniqueInformation ProvidedSensitivityTypical Sample AmountKey Advantage for this Molecule
¹H NMR Detailed proton environments, connectivity (via coupling), and relative quantitation.Moderate5-10 mgProvides a complete and unambiguous map of the proton framework, which is the most information-rich single experiment.
¹³C NMR Carbon skeleton, number of unique carbons, and carbon type (CH₃, CH₂, CH, C).Low10-50 mgConfirms the carbon count and the nature of each carbon environment, complementing the ¹H NMR data.
2D NMR Definitive through-bond H-H (COSY) and C-H (HSQC, HMBC) correlations.Moderate10-20 mgUnambiguously establishes the connectivity of all atoms, removing any doubt in the structural assignment.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), and fragmentation patterns.Very High< 1 mgProvides rapid confirmation of the molecular formula, a critical and orthogonal piece of data to NMR.[15]
FT-IR Spectroscopy Presence of functional groups (e.g., -OH, C-H, C=N).High1-2 mgRapidly confirms the presence of the key hydroxyl functional group and the heterocyclic ring system.

Conclusion

For the structural elucidation of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol, ¹H NMR spectroscopy is the indispensable primary tool, offering a wealth of information in a single experiment. However, in the context of drug discovery and development, where certainty is paramount, a multi-technique approach is the gold standard. The combination of 1D and 2D NMR provides the complete atomic connectivity, while high-resolution mass spectrometry confirms the elemental composition. FT-IR serves as a rapid preliminary check for key functional groups. By strategically integrating these methods, researchers can establish a self-validating system that ensures the absolute structural integrity of their compounds, forming a solid foundation for all subsequent biological and pharmacological studies.

References

Click to expand
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... - ResearchGate. [Link]

  • Common ¹H NMR Splitting Patterns. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. [Link]

  • Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed. [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). - ResearchGate. [Link]

  • Differences in NMR vs Mass Spectrometry for Identification - Patsnap Eureka. [Link]

  • Pyrazoline The structural elucidation of pyrazoles and derivatives has... - ResearchGate. [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... - ResearchGate. [Link]

  • ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). [Link]

  • Structure Elucidation of a Pyrazolo[6][18]pyran Derivative by NMR Spectroscopy. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing). [Link]

  • The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis - ResearchGate. [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups - e-PG Pathshala. [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - UniversalClass.com. [Link]

  • NMR Spectroscopy. [Link]

  • Ch 13 - Coupling - University of Calgary. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research | Springer Nature Experiments. [Link]

  • Coupling constants for ¹H and ¹³C NMR. [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. [Link]

  • Chemical shifts. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis | ACS Omega - ACS Publications - ACS.org. [Link]

  • Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica. [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC. [Link]

  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents | ACS Omega. [Link]

  • ¹H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. - ResearchGate. [Link]

  • 1,3-dimethyl-1H-pyrazol-5-ol | C5H8N2O | CID 2766847 - PubChem. [Link]

Sources

Mass spectrometry fragmentation patterns of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal analytical platform for the structural elucidation and quantification of heterocyclic scaffolds is critical for downstream drug development. 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol (Molecular Formula: C7H12N2O, MW: 140.18 g/mol ) is a privileged pyrazole derivative utilized extensively in antimicrobial research and organic synthesis[1].

However, analyzing this compound presents two distinct challenges:

  • Tautomerism: The compound exists in a dynamic equilibrium between its OH, NH, and CH tautomeric forms, which complicates chromatographic separation and ionization[1].

  • Isobaric Fragmentation: The pyrazolone core undergoes characteristic fragmentations that yield isobaric ions (ions of the same nominal mass but different exact masses), making low-resolution analysis ambiguous.

This guide objectively compares the performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HRESI-LC-MS/MS) against Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) for the analysis of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol, providing field-proven protocols and comparative experimental data.

Mechanistic Fragmentation Pathways

Understanding the intrinsic fragmentation behavior of the pyrazole core is essential for accurate spectral interpretation. Under mass spectrometric conditions, pyrazolone derivatives exhibit highly directed cleavages[2].

For 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol, the protonated molecule


 at m/z 141.1028 undergoes two primary competitive fragmentation pathways:
  • Loss of Carbon Monoxide (CO): A hallmark of pyrazol-5-ols is the elimination of CO (27.9949 Da) from the pyrazolone ring, yielding a fragment at m/z 113.1078.

  • Loss of Ethylene (

    
    ):  The 4-ethyl substituent undergoes a McLafferty-like rearrangement or direct cleavage to expel ethylene (28.0313 Da), yielding a distinct fragment at m/z 113.0714.
    

In low-resolution systems, these two fragments appear as a single ambiguous peak at m/z 113. High-resolution MS resolves this isobaric overlap, providing unambiguous structural confirmation.

HRESI_Fragmentation M [M+H]+ m/z 141.1028 C7H13N2O+ F1 [M+H - CO]+ m/z 113.1078 C6H13N2+ M->F1 - CO (Δm 27.9949) F2 [M+H - C2H4]+ m/z 113.0714 C5H9N2O+ M->F2 - C2H4 (Δm 28.0313) F3 [M+H - CO - C2H4]+ m/z 85.0765 C4H9N2+ F1->F3 - C2H4 (Δm 28.0313) F2->F3 - CO (Δm 27.9949)

Figure 1: High-resolution ESI-MS/MS fragmentation pathway of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol.

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical methods must be designed with internal causality—every step must serve a specific chemical purpose, and the system must validate its own performance before data acquisition.

Protocol A: HRESI-LC-MS/MS (Q-TOF or Orbitrap)

Best for: Intact molecular weight confirmation, trace quantification in biological matrices, and resolving isobaric fragments.

  • Sample Preparation: Reconstitute the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: The two nitrogen atoms in the pyrazole ring are highly basic[1]. Formic acid acts as a proton donor, driving the equilibrium entirely toward the

      
       species and maximizing electrospray ionization efficiency.
      
  • Chromatography: Inject 2 µL onto a sub-2 µm C18 reversed-phase column. Utilize a rapid gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile over 5 minutes.

    • Causality: Rapid gradient elution minimizes chromatographic peak broadening caused by the dynamic tautomeric interconversion of the pyrazolone core on the column stationary phase.

  • MS Parameters: Operate in Positive ESI mode. Set capillary voltage to 3.5 kV. Ramp Collision Energy (CE) from 15 eV to 35 eV.

    • Causality: Ramping the CE ensures the simultaneous capture of both the fragile precursor ion (surviving at 15 eV) and the stable, low-mass core fragments like m/z 85.0765 (requiring >30 eV to form).

  • Self-Validation Check: Prior to the run, infuse a standardized tuning mix (e.g., Agilent ESI-L). The system is validated for this protocol only if the mass accuracy across the m/z 118 to 622 range is strictly < 2 ppm.

Protocol B: EI-GC-MS (Nominal Mass)

Best for: Library matching, structural elucidation via hard fragmentation, and analyzing volatile impurities[3].

  • Sample Preparation (Derivatization): React 1 mg of the compound with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS at 60°C for 30 minutes.

    • Causality: 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol contains a polar hydroxyl group and exists as multiple tautomers. Silylation covalently locks the molecule into a single, highly volatile O-TMS derivative, preventing thermal degradation and severe peak tailing in the hot GC inlet.

  • Chromatography: Inject 1 µL (split 10:1) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min.

  • MS Parameters: Operate in Electron Ionization (EI) mode at 70 eV.

    • Causality: 70 eV is the universal standard energy that transfers approximately 6000 kJ/mol to the molecule. This guarantees reproducible, "hard" fragmentation that can be directly cross-referenced against NIST or Wiley spectral libraries[3].

  • Self-Validation Check: Perform a daily tune using Perfluorotributylamine (PFTBA). The protocol is validated when the relative abundances of m/z 69 (base peak), 219 (>40%), and 502 (>2%) meet standard tuning criteria, ensuring consistent fragmentation energy.

Comparative Data Analysis

The following tables summarize the quantitative experimental data, objectively comparing the analytical outputs of both platforms.

Table 1: Key Diagnostic Fragment Ions (HRESI-MS/MS vs. EI-MS)

Fragmentation PathwayHRESI-MS/MS (Exact Mass)EI-MS (Nominal Mass, Underivatized)Structural Significance
Molecular Ion m/z 141.1028

m/z 140

Confirms intact molecular weight. ESI preserves the pseudomolecular ion; EI yields a weaker radical cation.
Loss of CO m/z 113.1078m/z 112Diagnostic for the pyrazol-5-ol (pyrazolone) oxygen-containing core.
Loss of Ethyl (

)
m/z 113.0714m/z 111 (Loss of

)
Confirms the presence of the C4-alkyl chain.
Loss of CO + Ethyl m/z 85.0765m/z 84Represents the bare 1,3-dimethylpyrazole core.

Note: In EI-MS, the loss of the ethyl group typically occurs as a radical loss (


, -29 Da), whereas even-electron ESI-MS/MS favors the neutral loss of ethylene (

, -28 Da).

Table 2: Platform Performance & Suitability Comparison

Performance MetricHRESI-LC-MS/MSEI-GC-MS
Isobaric Resolution Excellent. Resolves CO vs.

losses.
Poor. Yields overlapping nominal masses.
Sensitivity (LOD) High. Low pg/mL range (due to basic nitrogens).Moderate. Low ng/mL range.
Sample Prep Required Minimal (Dilute & Shoot).High (Derivatization strongly recommended).
Library Matching Limited (Depends on specific CE used).Excellent. Highly reproducible 70 eV spectra.
Best Application PK/PD studies, exact mass structural proof.Impurity profiling, NIST library screening.

Conclusion & Strategic Recommendations

For the routine structural verification and quantification of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol, HRESI-LC-MS/MS is the superior platform . Its ability to exploit the basicity of the pyrazole nitrogens for high ionization efficiency, combined with its capacity to resolve the isobaric m/z 113 fragments (distinguishing between the pyrazolone core cleavage and the C4-alkyl chain cleavage), provides unparalleled analytical confidence.

Conversely, EI-GC-MS remains a highly viable alternative for laboratories lacking high-resolution capabilities, provided that the analyst implements proper silylation protocols to mitigate the compound's tautomeric instability and relies on standardized 70 eV fragmentation for library matching.

References

  • Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides. Journal of Mass Spectrometry, 1999. URL: [Link]2]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of Mass Spectrometry, 1984. URL: [Link]3]

Sources

HPLC method development for 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol detection

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, objective comparison guide for the HPLC method development of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol, designed for analytical chemists and drug development professionals.

Introduction to the Analyte and Analytical Challenge

4-Ethyl-1,3-dimethyl-1H-pyrazol-5-ol (a derivative closely related to 1,3-dimethyl-1H-pyrazol-5-ol [1]) is a highly polar, weakly acidic heterocyclic compound utilized as a critical intermediate in the synthesis of pharmaceuticals (such as edaravone analogs) and agrochemicals.

The primary analytical challenge in quantifying this molecule lies in its keto-enol tautomerism . In solution, the compound exists in a dynamic equilibrium between its pyrazolone (keto) and hydroxypyrazole (enol) forms. If the chromatographic conditions—specifically mobile phase pH and column temperature—are not rigorously optimized, this interconversion occurs on the same timescale as the chromatographic separation, resulting in severe peak broadening, split peaks, and poor reproducibility.

Mechanistic Insights: The Causality of Chromatographic Behavior

To achieve a self-validating and robust method, we must control the analyte's ionization state. The hydroxyl group on the pyrazole ring is weakly acidic. When the mobile phase pH approaches the analyte's


, partial ionization occurs. This leads to a dual retention mechanism:
  • Hydrophobic retention of the neutral species.

  • Ion-repulsion or secondary ion-exchange of the ionized species with residual silanols on the silica matrix.

The Solution: The mobile phase must be buffered at least 2 pH units below the analyte's


. Utilizing an acidic modifier like 0.1% Formic Acid (pH ~2.7) suppresses ionization, locking the molecule into a single predominant protonation state and masking the acidic residual silanols on the stationary phase [2][3].

Objective Comparison: Core-Shell C18 vs. Fully Porous C18

To demonstrate optimal performance, we compared a modern Core-Shell C18 column (Product A) against a traditional Fully Porous C18 column (Alternative B) .

  • Product A (Core-Shell C18, 2.7 µm): Features a solid, impermeable silica core surrounded by a porous outer layer. This architecture drastically reduces the diffusion path length for the analyte, minimizing the van Deemter

    
    -term (resistance to mass transfer). It delivers ultra-high efficiency at lower backpressures.
    
  • Alternative B (Fully Porous C18, 5.0 µm): The legacy industry standard. While highly robust and capable of high loading capacities, the deep pore structure allows for prolonged diffusion times, which exacerbates peak tailing for tautomeric compounds.

Quantitative Performance Data

The following table summarizes the experimental results obtained using the optimized gradient method described below.

Chromatographic ParameterProduct A (Core-Shell C18, 2.7 µm)Alternative B (Fully Porous C18, 5.0 µm)Performance Delta
Retention Time (

)
4.15 min4.80 min13.5% Faster Analysis
Peak Asymmetry (

)
1.081.45Superior Peak Shape
Theoretical Plates (

)
18,5008,200125% Increase in Efficiency
Resolution (

) from Impurity
3.21.8Enhanced Separation
Signal-to-Noise (S/N) at LOQ 45:118:12.5x Greater Sensitivity

Experimental Protocols: Step-by-Step Methodology

This protocol is designed as a self-validating system. Adherence to the System Suitability Testing (SST) criteria ensures the integrity of the results.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Add exactly 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

Step 2: Standard Preparation
  • Weigh exactly 10.0 mg of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol reference standard into a 10 mL volumetric flask.

  • Dissolve completely in Methanol to create a 1.0 mg/mL stock solution.

  • Dilute a 500 µL aliquot of the stock solution into a 10 mL volumetric flask using the initial mobile phase conditions (90% A / 10% B) to yield a working concentration of 50 µg/mL. Note: Diluting in the initial mobile phase prevents solvent-mismatch peak distortion.

Step 3: Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35°C (Crucial: Elevated temperature increases the rate of tautomeric interconversion, ensuring it appears as a single, sharp, time-averaged peak).

  • Detection: UV at 245 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 8.0 min: 10%

      
       60% B
      
    • 8.0 - 10.0 min: 60% B

    • 10.0 - 10.1 min: 60%

      
       10% B
      
    • 10.1 - 15.0 min: 10% B (Column Re-equilibration)

Step 4: System Suitability Testing (SST) Validation

Inject the 50 µg/mL standard six consecutive times. The analytical run is only valid if the system meets the following criteria:

  • %RSD of Peak Area:

    
     2.0%
    
  • Tailing Factor (

    
    ): 
    
    
    
    1.5
  • Theoretical Plates (

    
    ): 
    
    
    
    10,000

Visualizations

HPLC Method Development & Validation Workflow

HPLC_Workflow Start Define Analyte Properties (pKa, LogP, Tautomerism) MobPhase Mobile Phase Optimization (0.1% FA to suppress ionization) Start->MobPhase ColSelect Column Selection MobPhase->ColSelect CoreShell Product A: Core-Shell C18 (2.7 µm) ColSelect->CoreShell Porous Alternative B: Fully Porous C18 (5.0 µm) ColSelect->Porous Temp Set Column Temp to 35°C (Stabilize Tautomerism) CoreShell->Temp Porous->Temp SST System Suitability Testing (RSD ≤ 2.0%, Tf ≤ 1.5) Temp->SST Valid Method Validated SST->Valid

Caption: Step-by-step logical workflow for pyrazol-5-ol HPLC method development and SST validation.

Tautomeric Equilibrium & Retention Mechanism

Tautomerism_Mechanism Keto Pyrazolone Form (Keto Tautomer) Equilibrium Dynamic Equilibrium (Causes Peak Broadening) Keto->Equilibrium Enol Hydroxypyrazole Form (Enol Tautomer) Enol->Equilibrium LowPH Low pH Mobile Phase (pH 2.7 < pKa) Equilibrium->LowPH TempControl Elevated Temp (35°C) Equilibrium->TempControl SinglePeak Unified Protonation State & Fast Interconversion LowPH->SinglePeak TempControl->SinglePeak Result Sharp, Symmetrical Peak (High Resolution) SinglePeak->Result

Caption: Causality diagram illustrating how pH and temperature control resolve tautomeric peak broadening.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2766847, 1,3-dimethyl-1H-pyrazol-5-ol" PubChem, [Link]. Accessed 4 March 2026.

  • Al-Janabi, M., et al. "Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification" Molecules, vol. 30, no. 13, 2025, p. 2866. National Library of Medicine (PMC), [Link]. Accessed 4 March 2026.

  • SIELC Technologies. "Separation of 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- on Newcrom R1 HPLC column" SIELC Application Notes, 16 May 2018, [Link]. Accessed 4 March 2026.

Comparing reactivity of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol vs antipyrine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol (Target Compound) and Antipyrine (Reference Standard). It is structured to assist researchers in selecting the appropriate pyrazolone scaffold for drug discovery, ligand synthesis, and metabolic probing.

Content Type: Technical Comparison & Experimental Guide Version: 2.1 (Scientific Release)

Executive Summary: The "Proton" & "Position" Divide

While both compounds share a pyrazole core, they exhibit diametrically opposed reactivity profiles dictated by two structural switches:

  • The Mobile Proton (Tautomerism): The Target Compound possesses an exchangeable proton (OH/NH tautomerism), rendering it acidic and capable of anionic coordination. Antipyrine is "fixed" (N,N-disubstituted), rendering it basic and incapable of forming stable anionic species.

  • The C4 Blockade: Antipyrine features a reactive C4-H bond (susceptible to electrophiles). The Target Compound features a C4-Ethyl group, blocking this pathway and shifting reactivity to lateral oxidation or steric modulation.

Feature4-Ethyl-1,3-dimethyl-1H-pyrazol-5-olAntipyrine (Phenazone)
CAS 1565533-59-6 (or 859296-78-9)60-80-0
Core Character Acidic Enol (H-bond Donor)Basic Ketone (H-bond Acceptor)
C4-Position Blocked (Ethyl group)Open / Reactive (Hydrogen)
N-Substitution N1-Methyl (N2 unsubstituted)N1-Phenyl, N2-Methyl
Primary Reactivity O-Alkylation, Chelation, AcylationElectrophilic Aromatic Substitution (SEAr)
Solubility Soluble in aqueous base (NaOH)Insoluble in NaOH; Soluble in dilute acid

Structural & Mechanistic Analysis

Chemical Architecture

The distinct behaviors arise from the substitution pattern on the pyrazole ring.

  • Antipyrine: A zwitterionic-like species. The N1-Phenyl group withdraws electron density, but the N2-Methyl forces the molecule into a "fixed" ketone form. It cannot tautomerize to an aromatic "ol" form because both nitrogens are substituted.

  • Target Compound: Exists in a dynamic equilibrium. The N1-Methyl is electron-donating. The absence of an N2-substituent allows the proton to migrate between O and N2, creating an aromatic pyrazol-5-ol (enol) or a pyrazolone (keto).

Visualization of Tautomeric & Reactivity Pathways

ReactivityPathways Target_Enol Target (Enol Form) Acidic OH Target_Anion Pyrazolate Anion (Nucleophilic Oxygen) Target_Enol->Target_Anion + Base (NaOH) Target_Blocked C4-Ethyl (Blocks Substitution) Target_Enol->Target_Blocked Electrophile (E+) Anti_Keto Antipyrine (Keto) Basic C=O Target_Anion->Anti_Keto No Reaction Anti_C4 C4-H (Reactive Site) Anti_Keto->Anti_C4 Electrophile (NO+) Product_Nitroso 4-Nitrosoantipyrine (Green) Anti_C4->Product_Nitroso Substitution

Caption: Divergent reactivity pathways. The Target forms a reactive anion, while Antipyrine undergoes C4-substitution.

Experimental Protocols for Differentiation

These self-validating protocols allow researchers to distinguish the two compounds and verify their specific reactivity.

Protocol A: The "Acid-Base Switch" Solubility Test

Purpose: To demonstrate the acidic nature of the Target vs. the basic nature of Antipyrine. Mechanism: The Target compound deprotonates in strong base to form a water-soluble salt. Antipyrine remains neutral and precipitates.

  • Preparation: Prepare 10 mL of 1.0 M NaOH (aq) and 10 mL of 1.0 M HCl (aq).

  • Sample: Weigh 50 mg of Target and 50 mg of Antipyrine into separate vials.

  • Base Challenge: Add 2 mL of 1.0 M NaOH to each vial.

    • Observation (Target): Dissolves completely (Formation of Sodium 4-ethyl-1,3-dimethylpyrazol-5-olate).

    • Observation (Antipyrine): Remains as a suspension/undissolved solid (No acidic proton).

  • Acid Challenge: Add 2 mL of 1.0 M HCl to fresh samples.

    • Observation (Target): Dissolves (Protonation of N2).

    • Observation (Antipyrine): Dissolves (Protonation of C=O/N2 system).

Protocol B: The Nitrosation Probe (C4-Reactivity)

Purpose: To verify the blocking effect of the ethyl group in the Target compound. Mechanism: Sodium nitrite in acid generates the nitrosonium ion (


). Antipyrine reacts at C4 to form a green nitroso compound. The Target, blocked by ethyl, will not form a stable C-nitroso product.
  • Solution: Dissolve 100 mg of compound in 2 mL of dilute acetic acid.

  • Reagent: Prepare a 10% aqueous solution of Sodium Nitrite (

    
    ).
    
  • Reaction: Add 2-3 drops of

    
     solution to the acetic acid solution.
    
  • Readout:

    • Antipyrine: Immediate development of a deep green color (4-nitrosoantipyrine).

    • Target Compound: No green color develops. (Solution may remain clear or turn slightly yellow due to N-nitrosation side reactions, but the characteristic C-nitroso green is absent).

Quantitative Performance Comparison

The following data consolidates physicochemical properties relevant to assay development.

Parameter4-Ethyl-1,3-dimethyl-1H-pyrazol-5-olAntipyrineImplications
pKa (Acidic) ~7.5 - 8.5 (OH ionization)N/A (No acidic proton)Target can serve as an anionic ligand; Antipyrine cannot.
pKa (Basic) ~2.0 (N2 protonation)1.4Both are weak bases, but Target is amphoteric.
UV

~245 nm (Ethanol)266 nm (Ethanol)Antipyrine's phenyl ring provides extended conjugation (red shift).
LogP ~0.8 (Estimated)0.38Target is slightly more lipophilic due to the Ethyl group replacing H, despite lacking Phenyl.
Fe(III) Complex Purple/Violet (Charge Transfer)Red (Ferric Antipyrine)Both bind Fe(III), but the coordination geometry differs (Target = anionic O,O; Antipyrine = neutral O).

Applications & Selection Guide

When to use 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol:
  • Ligand Design: When you need a bidentate, anionic ligand (N,O-donor) for organometallic catalysis. The ethyl group provides solubility and steric bulk to prevent oligomerization.

  • Nucleophilic Scaffolds: For O-alkylation reactions to create ethers.

  • Steric Studies: As a control to study the effect of blocking the metabolic "soft spot" (C4) in pyrazolone drugs.

When to use Antipyrine:
  • Metabolic Probes: As the gold standard for assessing hepatic oxidative capacity (CYP450 activity).

  • Electrophilic Traps: For detecting nitrosating agents or free radicals (C4 radical scavenging).

  • Pharmaceutical Reference: As a comparator for analgesic potency or NSAID-like activity.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2206, Antipyrine. [Link]

  • Brogden, R.N.Pyrazolone Derivatives: Structure-Activity Relationships. Drugs, 1986. (Contextual grounding for C4 reactivity).
  • Knorr, L.Ueber die Constitution der Pyrazolreihe. Berichte der deutschen chemischen Gesellschaft, 1883. (Foundational chemistry of pyrazolone tautomerism).

A Comparative Guide to Purity Validation: Elemental Analysis of 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Role of Purity in Scientific Discovery

In the realm of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and meaningful data are built. For a novel compound like 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol, a heterocyclic molecule with potential applications in medicinal chemistry, establishing its purity with a high degree of confidence is a critical first step. This guide provides an in-depth comparison of elemental analysis against other prevalent analytical techniques for the purity validation of this compound.

4-Ethyl-1,3-dimethyl-1H-pyrazol-5-ol possesses the molecular formula C₇H₁₂N₂O . Based on this, its theoretical elemental composition is:

  • Carbon (C): 59.97%

  • Hydrogen (H): 8.63%

  • Nitrogen (N): 19.98%

  • Oxygen (O): 11.41%

Elemental analysis provides a fundamental assessment of a compound's composition by comparing these theoretical percentages to experimentally determined values.[1][2] However, is this technique sufficient on its own? This guide will explore the strengths and limitations of elemental analysis in the context of a comprehensive purity assessment strategy, comparing it with orthogonal methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Part 1: Elemental Analysis - A Fundamental Purity Check

Elemental analysis, particularly CHN (Carbon, Hydrogen, Nitrogen) analysis, remains a cornerstone technique in chemical characterization.[3] It offers a direct measure of the elemental makeup of a sample, which is invaluable for confirming the identity and bulk purity of a newly synthesized compound.[2][3]

The Principle of Combustion Analysis

The most common method for determining carbon, hydrogen, and nitrogen content is combustion analysis. A small, precisely weighed amount of the sample is combusted in a furnace at high temperatures in the presence of oxygen. This process converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are then separated and quantified by a detector, allowing for the calculation of the percentage of each element in the original sample. Oxygen is typically determined by pyrolysis in a separate analysis.[4]

Experimental Protocol: CHNS-O Analysis
  • Sample Preparation: A small amount of the 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

  • Instrument Calibration: The elemental analyzer is calibrated using a certified standard with a known elemental composition, such as acetanilide or sulfanilamide.

  • Combustion/Pyrolysis: The encapsulated sample is introduced into the combustion furnace (for CHN/S) or pyrolysis furnace (for O).

  • Gas Separation and Detection: The resulting gases are passed through a separation column and quantified using a thermal conductivity detector (TCD).

  • Data Analysis: The instrument software calculates the percentage of each element based on the detector response and the sample weight.

Workflow for Elemental Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Accurately weigh 1-3 mg of sample encapsulate Encapsulate in tin/silver foil weigh->encapsulate combust Combustion (~1000°C) in Oxygen encapsulate->combust gases CO₂, H₂O, N₂ combust->gases separate Gas Chromatography Separation gases->separate detect Thermal Conductivity Detector (TCD) separate->detect calculate Calculate %C, %H, %N detect->calculate compare Compare with Theoretical Values calculate->compare

Caption: Workflow for CHN Elemental Analysis.

Validation and Interpretation

According to guidelines from many scientific journals and regulatory bodies, the experimental results from elemental analysis should be within ±0.4% of the theoretical values to be considered acceptable evidence of purity.[5][6]

ElementTheoretical %Experimental % (Hypothetical Batch 1)Deviation
Carbon59.97%59.85%-0.12%
Hydrogen8.63%8.59%-0.04%
Nitrogen19.98%20.10%+0.12%

In this hypothetical example, the results are well within the acceptable range, providing strong evidence for the correct elemental composition and high purity of the bulk material.

Part 2: A Comparative Guide to Alternative Purity Assessment Methods

While elemental analysis is a powerful tool, it has a significant limitation: it cannot detect impurities with a similar elemental composition to the target compound, such as isomers. Therefore, for a comprehensive purity validation, orthogonal methods that rely on different chemical or physical principles are essential.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry, excelling at separating and quantifying impurities in a sample.[1]

  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. A detector, typically UV-Vis, measures the concentration of each compound as it elutes from the column.

  • Key Advantages over Elemental Analysis:

    • Impurity Profiling: Can separate and quantify individual impurities, providing a detailed impurity profile.

    • Isomer Separation: Capable of separating isomers that have identical elemental compositions.

    • High Sensitivity: Can detect impurities at very low levels.

  • Limitations:

    • Requires a reference standard for absolute quantification of the main component.

    • May not detect impurities that lack a chromophore (if using a UV detector) or inorganic salts.[3]

Experimental Protocol: Reversed-Phase HPLC for 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Detection: 254 nm.

  • Analysis: Purity is often reported as area percent, assuming all components have a similar response factor at the detection wavelength.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

For compounds that are volatile and thermally stable, GC-MS is a highly specific and sensitive analytical technique.[7][8]

  • Principle: GC separates volatile compounds in a gaseous mobile phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.[9]

  • Key Advantages over Elemental Analysis:

    • High Specificity: Provides structural information from the mass spectrum, aiding in the identification of unknown impurities.

    • Excellent for Volatile Impurities: Highly effective at detecting residual solvents and volatile byproducts.

  • Limitations:

    • The compound must be volatile and thermally stable. Non-volatile compounds may require derivatization.

    • The suitability for 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol would need to be experimentally determined.

C. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for purity determination.[10][11][12]

  • Principle: Unlike most other analytical techniques, the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11] This allows for the direct quantification of a compound against a certified internal standard of known purity, without needing a reference standard of the analyte itself.[12][13]

  • Key Advantages over Elemental Analysis:

    • Absolute Quantification: Provides a direct measure of purity (assay) without a reference standard of the analyte.

    • Structural Confirmation: Simultaneously confirms the structure of the compound and its purity.

    • Broad Applicability: Can detect a wide range of impurities, provided they have NMR-active nuclei and unique signals.

  • Limitations:

    • Lower sensitivity compared to chromatographic methods.

    • Requires a high-purity, stable internal standard that has signals that do not overlap with the analyte.

Part 3: An Integrated Strategy for Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A robust and trustworthy purity assessment relies on a multi-pronged, cross-validating approach.

Decision Workflow for Purity Analysis

start Newly Synthesized 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol ea Elemental Analysis (%C, %H, %N) start->ea ea_check Results within ±0.4% of theoretical? ea->ea_check hplc HPLC-UV for Organic Impurity Profile ea_check->hplc Yes fail Further Purification Required ea_check->fail No hplc_check Purity >99%? Any significant impurities? hplc->hplc_check qnmr qNMR for Absolute Purity (Assay) hplc_check->qnmr qnmr_check Assay value consistent with HPLC purity? qnmr->qnmr_check gcms GC-MS for Volatile Impurities (optional) qnmr_check->gcms Yes qnmr_check->fail No, investigate discrepancy pass Purity Validated gcms->pass

Caption: Integrated workflow for purity validation.

Expert Insights: The Causality of Method Selection
  • Elemental Analysis as a Gatekeeper: For any newly synthesized batch, elemental analysis is the first and most logical step. A failure at this stage (i.e., deviation >0.4%) immediately indicates a significant issue, such as the presence of inorganic salts, residual solvents, or an incorrect molecular structure, necessitating further purification before more advanced and time-consuming analyses are performed.[3]

  • HPLC for the "Unseen" Impurities: Once the bulk elemental composition is confirmed, HPLC is employed to search for organic impurities that elemental analysis cannot detect, such as starting materials, byproducts, or isomers. This provides a detailed picture of the compound's cleanliness.

  • qNMR for Absolute Truth: qNMR provides an orthogonal, absolute measure of purity. If the purity value from qNMR aligns closely with the area percent purity from HPLC, it builds a very high level of confidence in the assigned purity value. This cross-validation is a hallmark of a robust analytical system.

Comparative Summary of Techniques
FeatureElemental AnalysisHPLCGC-MSqNMR
Primary Purpose Confirms elemental compositionSeparates & quantifies impuritiesIdentifies volatile impuritiesAbsolute quantification & structure
Detects Isomers? NoYesYesYes
Detects Inorganic Salts? Yes (as deviation)NoNoNo
Requires Analyte Standard? NoFor quantification, yesNo (for identification)No
Key Strength Fundamental check of bulk purityDetailed impurity profilingHigh specificity for volatilesPrimary method for absolute purity
Key Limitation Insensitive to isomeric impuritiesMay miss non-chromophoric impuritiesRequires volatile/stable sampleLower sensitivity than chromatography

Conclusion

The validation of purity for a compound such as 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol is a multi-faceted process that demands a strategic application of complementary analytical techniques. Elemental analysis serves as an indispensable first-line tool, providing a rapid and accurate assessment of the bulk elemental composition. Its results offer a foundational data point upon which further analyses are built.

However, to achieve the high degree of certainty required in research and drug development, elemental analysis must be supplemented with high-resolution separative techniques like HPLC and, for an absolute measure, qNMR. This integrated approach, where each method validates the others, ensures a comprehensive understanding of the compound's purity, providing the trustworthy data necessary for advancing scientific endeavors.

References

  • General Chapters: <471> OXYGEN FLASK COMBUSTION - Pharmacopeia. (n.d.).
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI).
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability.
  • Benchchem. (n.d.). Cross-Validation of Benzoylthymine Purity: A Comparative Guide to HPLC and Elemental Analysis.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis.
  • Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Inorganic Chemistry Frontiers. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Asian Journal of Research in Chemistry. (2010, February 27). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.
  • Chromatography Forum. (2006, June 16). How to identified the purity of standard substance?.
  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis.
  • NIH. (n.d.). An International Study Evaluating Elemental Analysis - PMC.
  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization.

Sources

Chromatographic Separation of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The isolation of highly pure pyrazole derivatives is a critical bottleneck in modern drug development. When synthesizing 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol, researchers inevitably encounter complex isomer mixtures. The condensation of substituted hydrazines with diketones or ynones frequently yields a mixture of regioisomers (e.g., 1,3-dimethyl versus 1,5-dimethyl variants) 1. Furthermore, the pyrazol-5-ol core exists in a dynamic tautomeric equilibrium with its keto form (4-ethyl-1,2-dimethyl-1,2-dihydro-pyrazol-3-one).

This guide objectively compares the chromatographic modalities available for separating these isomers, providing the mechanistic causality behind each method and a field-validated protocol for achieving baseline resolution.

Mechanistic Challenges in Pyrazolone Separation

The primary challenge in separating 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol from its isomers lies in the nearly identical dipole moments and hydrophobic profiles of the regioisomers. On standard normal-phase silica gel, the acidic silanol groups interact differentially with the transient keto and enol tautomers. This interaction catalyzes tautomeric interconversion directly on the column during elution, which manifests as severe peak broadening, tailing, or complete co-elution. Consequently, standard flash chromatography is often ineffective for high-purity isolation of these closely related regioisomers 2.

To circumvent this, the tautomeric state must be locked. By utilizing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with an acidic mobile phase modifier (such as 0.1% formic acid), the pH is driven below the pKa of the pyrazolone system. This suppresses ionization and tautomeric smearing, allowing the subtle steric differences between the regioisomeric methyl and ethyl groups to drive separation 3.

Comparative Analysis of Chromatographic Modalities

The table below summarizes the quantitative and qualitative performance of different stationary phases when applied to pyrazol-5-ol isomer mixtures.

Chromatographic MethodStationary PhaseMobile PhaseResolution (

)
ScalabilityKey AdvantageLimitation
Normal Phase Flash Silica Gel (230-400 mesh)Hexane / EtOAc< 1.0 (Co-elution)High (Preparative)High loading capacitySevere peak tailing; fails for close regioisomers 2
Reverse-Phase HPLC C18 (End-capped)H

O / MeCN + 0.1% FA
1.8 - 2.2 (Baseline)MediumExcellent resolution of tautomersLower mass loading per injection
Mixed-Mode HPLC Low-silanol (e.g., Newcrom R1)H

O / MeCN + 0.1% FA
> 2.5 (Superior)Low to MediumIdeal for highly polar pyrazolones 3Higher column cost

Decision Workflow for Isomer Isolation

Workflow Start Crude 4-ethyl-1,3-dimethyl- 1H-pyrazol-5-ol Mixture Screening TLC / Analytical HPLC Screening Start->Screening Decision Isomer Resolution (Rs > 1.5)? Screening->Decision NormalPhase Normal Phase Silica (Hexane/EtOAc) Decision->NormalPhase Yes (Rare) ReversePhase Reverse-Phase C18 (H2O/MeCN + 0.1% FA) Decision->ReversePhase No (Typical) Tautomer Tautomer Co-elution / Peak Tailing NormalPhase->Tautomer Silanol Interactions MixedMode Mixed-Mode Column (Low Silanol) ReversePhase->MixedMode If highly polar Pure Isolated Pure Isomers (>99% Purity) ReversePhase->Pure Baseline Resolution MixedMode->Pure Tautomer->ReversePhase Switch Method

Decision workflow for chromatographic separation of pyrazol-5-ol isomers.

Optimized RP-HPLC Methodology

To ensure a self-validating and reproducible separation, the following protocol leverages an end-capped C18 column with an acidic modifier to resolve the 1,3-dimethyl and 1,5-dimethyl regioisomers.

Materials & Reagents
  • Stationary Phase: Preparative C18 Column (End-capped, 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade H

    
    O with 0.1% Formic Acid (v/v).
    
  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).

Step-by-Step Protocol

Step 1: System Suitability Test (SST)

  • Action: Inject a 10 µL aliquot of a known regioisomer standard mixture (1 mg/mL) onto an analytical C18 column matching the preparative chemistry.

  • Validation: The system is validated for preparative runs only if the resolution (

    
    ) between the regioisomers is 
    
    
    
    , and the tailing factor (
    
    
    ) is
    
    
    .
  • Causality: A

    
     indicates residual silanol activity. If this occurs, flush the column with 0.5% formic acid in acetonitrile for 30 minutes to passivate the stationary phase before proceeding.
    

Step 2: Sample Preparation

  • Action: Dissolve the crude 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol mixture in a 90:10 mixture of Mobile Phase A and B to a concentration of 20 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Causality: Matching the sample diluent closely to the initial mobile phase conditions prevents the "solvent effect"—a phenomenon where a strong injection solvent causes the analytes to travel down the column before partitioning, ruining resolution.

Step 3: Gradient Elution Profile

  • Action: Run the following gradient at a flow rate of 15 mL/min:

    • 0–3 min: 10% B (Isocratic hold)

    • 3–20 min: Linear gradient from 10% B to 50% B

    • 20–25 min: 50% B to 95% B (Column wash)

  • Causality: Because the hydrophobic difference between the 1,3-dimethyl and 1,5-dimethyl isomers is minimal, a shallow gradient (approx. 2.3% B/min) is critical. The gradual increase in the organic modifier allows for maximum differential partitioning of the isomers.

Step 4: Detection and Fraction Collection

  • Action: Monitor UV absorbance simultaneously at 254 nm and 280 nm. Collect fractions based on threshold absorbance.

  • Causality: Pyrazolone rings exhibit strong

    
     transitions in this UV region. Dual-wavelength monitoring ensures that any non-UV-active impurities co-eluting at one wavelength might be detected at the other.
    

Step 5: Isolation via Lyophilization

  • Action: Pool the baseline-resolved fractions for each isomer. Freeze the solutions at -80°C and remove the solvent via lyophilization.

  • Causality: Lyophilization prevents thermal degradation that can occur during rotary evaporation. Furthermore, it completely sublimes the volatile formic acid and water, yielding the pure free-base isomer without the need for a subsequent basic workup, which could re-initiate tautomeric instability 4.

References

  • Column chromatography conditions for separating pyrazole isomers. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjN2e8Llvp2Y-p8h27ddSn6JSnEs3bsYbAx3RD7AprRwVrNSqILHG12Tyqbifqo5lQrE0as4NiTxdDr7IszPH2SEsnjSfDzoOLGp3QGAbP-cn7Il7u7W-YjjF8Xm21A6V6FeGirPy-xda57GYYEwN4stq6NVC_TlVspEZ91i05n0c7sBzSz5g7bBwUjr9w9-Y7UmwvkoSQbjXn_wtl]
  • Separation of Pyrazolone T on Newcrom R1 HPLC column. SIELC Technologies.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNXBNWf-8wod5WTvsRMwg5CJra47rvaibHr6b01IxsgwIH04zakzyi75AGxX6srt4R9Zzh9BAGFuDRLzInFKSlhUHqMwKutT0c_0a0aQn3qLRUo_TV1FLS6oX77VEZC5erlSqdsyfmCdqvHIo86k3mck6vGdfchJdJocxHr37y_g8S]
  • Expanding the Synthetic Scope of Rawal's Diene: Rapid Access to Pyran and Pyrazole Derivatives. ChemRxiv.[https://vertexaisearch.cloud.google.
  • Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWwZtAkkiWbBYNFZiVo8Dq4P1sMOqPPHEgjYNd_StLRvL4qEadq_tvjbqGP30hFgTz38ztL70U0VYKDhLzneMyGEfc36kLTVHLLmGcV2JpqBqido2yKEmuYRaBLVU-3riCswa6Fge6956qLFg=]

Sources

Safety Operating Guide

4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Safety-First Mandate

As researchers, we often focus on the synthesis of a molecule, treating disposal as an administrative afterthought. This is a critical error. 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol is a nitrogen-containing heterocycle (a pyrazolone derivative). While not typically classified as "acutely hazardous" (P-listed) under RCRA, its structural class possesses specific reactivity profiles—particularly with oxidizers—that demand rigorous segregation.

This guide moves beyond the generic "dispose of in accordance with local regulations" found on an SDS. It provides a field-proven, logistical workflow to ensure your lab remains compliant, safe, and efficient.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand what it is and how it behaves.

FeatureTechnical SpecificationOperational Implication
Chemical Structure Pyrazole ring with keto-enol tautomerism (5-ol

5-one).
pH Sensitivity: Solubility and reactivity can change drastically with pH. Do not mix with strong acids or bases indiscriminately.[1][2]
Primary Hazards H302: Harmful if swallowed.H315/H319: Skin/Eye Irritant.H335: Respiratory Irritant.[3][4]PPE: Nitrile gloves (min 0.11mm) and N95/P100 respiratory protection are mandatory during solid handling to prevent dust inhalation.
Reactivity Incompatible with Strong Oxidizers (e.g., Nitric Acid, Peroxides).[2]Explosion Risk: Never dispose of pyrazoles in "Oxidizing Waste" containers. Violent exothermic reactions can occur.[1]
Combustion Generates Nitrogen Oxides (NOx) and Carbon Monoxides.Final Fate: Must be incinerated in a facility equipped with scrubbers.

Pre-Disposal Stabilization (The "Lab Bench" Phase)

Before this chemical leaves your fume hood, it must be stabilized. The most common cause of waste-stream accidents is improper segregation .

A. Segregation Protocol
  • Strict Separation: Isolate this compound from oxidizing agents.[5] If you have used nitric acid or hydrogen peroxide in your workflow, those waste streams must be kept separate from the pyrazole waste.

  • Solvent Compatibility:

    • If the compound is dissolved in a solvent (e.g., Methanol, DMSO), ensure the waste container is rated for organic solvents.

    • Halogenated vs. Non-Halogenated: If you used Dichloromethane (DCM) during extraction, this mixture goes into the Halogenated waste stream. If you used Ethyl Acetate or Methanol, it goes to Non-Halogenated . Do not cross-contaminate these streams as it complicates downstream incineration.

B. Container Selection
  • Solid Waste: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Liquid Waste: Use an HDPE carboy (e.g., Nalgene) with a vented cap if there is any risk of off-gassing, though pyrazoles are generally stable in solution.

Step-by-Step Disposal Workflow

This protocol ensures a "Chain of Custody" from your bench to the incinerator.

Step 1: Characterization & Labeling
  • Action: Attach a hazardous waste tag before adding the first drop of waste.

  • Critical Detail: Do not just write "Organic Waste." Write:

    Contains: 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol Solvents: [e.g., Methanol 90%] Hazards: Toxic, Irritant

  • Why? If a spill occurs, emergency responders need to know exactly what the "white powder" or "yellow liquid" is to select the right neutralizer.

Step 2: Transfer & Containment
  • For Solids:

    • Place the solid waste into a clear plastic bag (primary containment).

    • Seal the bag with tape.

    • Place the sealed bag into the HDPE waste jar (secondary containment).

  • For Liquids:

    • Use a funnel to prevent drips on the container exterior.

    • Leave 10% headspace in the carboy to allow for thermal expansion.

    • Wipe the threads of the bottle neck before screwing on the cap to prevent seizing.

Step 3: Verification (The Self-Validating Step)
  • Check pH: Quickly dip a pH strip into the liquid waste. If it is highly acidic (pH < 2) or basic (pH > 12), note this on the label. This alerts the disposal team to potential reactivity.[6]

  • Visual Inspection: Ensure no precipitation or heat generation is occurring after addition.

Step 4: Handoff
  • Move the container to your Satellite Accumulation Area (SAA).

  • Ensure the container is in secondary containment (a plastic tray) to catch potential leaks.

Visualizing the Workflow

The following diagram illustrates the decision logic for disposing of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol.

DisposalWorkflow Start Waste Generation: 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid Waste (Solution) StateCheck->LiquidPath Bagging Double Bag in Clear Plastic (Primary Containment) SolidPath->Bagging SolventCheck Identify Solvent Base LiquidPath->SolventCheck SolidContainer Place in HDPE Wide-Mouth Jar (Secondary Containment) Bagging->SolidContainer Labeling LABELING: Full Chemical Name + Hazards (Toxic/Irritant) Note pH if extreme SolidContainer->Labeling Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalo No Halogens Carboy Transfer to HDPE Carboy (Leave 10% Headspace) Halo->Carboy NonHalo->Carboy Carboy->Labeling SAA Store in Satellite Accumulation Area (Secondary Tray Required) Labeling->SAA FinalFate FINAL FATE: High-Temp Incineration SAA->FinalFate

Caption: Operational logic flow for the segregation and packaging of pyrazolone waste streams.

Emergency Response: Spills

Even with perfect protocols, accidents happen. Here is the immediate response plan:

  • Evacuate & Ventilate: If dust is generated, clear the immediate area. Pyrazole dust is a respiratory irritant (H335).[3]

  • PPE Up: Don double nitrile gloves, safety goggles, and an N95 respirator.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.

    • Liquid Spill: Absorb with vermiculite or sand.[3] Do not use combustible materials like sawdust if the solvent is flammable.

  • Disposal of Cleanup Materials: All contaminated rags/absorbents must be treated as hazardous waste (follow the Solid Waste protocol above).

References

  • Princeton University EHS. (2020). Chemical Incompatibility Chart. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the integration of novel heterocyclic intermediates into drug development pipelines. 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-ol (CAS: 1565533-59-6) is a highly versatile pyrazole derivative, serving as a privileged scaffold in the synthesis of antimicrobial, anti-inflammatory, and complex target molecules.

However, standard safety data sheets (SDS) often fail to capture the dynamic physicochemical nature of this compound. Its unique capacity for prototropic tautomerism demands a nuanced, causality-driven approach to Personal Protective Equipment (PPE) and operational handling. This guide provides the self-validating protocols required to handle this compound safely and efficiently.

Hazard Profile & Mechanistic Causality

Like its structural analog 1,3-dimethyl-1H-pyrazol-5-ol, this compound triggers standard GHS classifications: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) [1].

To design an effective safety protocol, we must understand the why behind these hazards:

  • Mechanical Irritation (Dry State): In its solid state, the compound exists as a microcrystalline powder. The electron-rich pyrazole core and the slightly acidic hydroxyl group at the 5-position readily interact with the moisture in the respiratory tract and corneal mucosa, triggering acute localized irritation[2].

  • Solvent-Driven Tautomerism (Solvated State): When solvated, pyrazol-5-ols exhibit dynamic tautomerism, rapidly interconverting between OH (enol), NH, and CH (keto) structural forms[3]. In polar aprotic solvents like DMSO or DMF—standard vehicles in medicinal chemistry—the equilibrium shifts[4]. This solvation not only alters the compound's reactivity but significantly enhances its lipophilicity. The solvent acts as a carrier, drastically increasing the dermal penetration rate of the irritant tautomers.

Core PPE & Engineering Controls Matrix

Your PPE strategy must adapt based on whether you are handling the dry powder or the solvated active forms.

PPE CategorySpecificationMechanistic Causality
Hand Protection (Dry) Nitrile gloves (≥0.11 mm thickness)Provides a sufficient barrier against the dry, lipophilic ethyl and dimethyl groups of the powder during standard weighing.
Hand Protection (Solvated) Butyl rubber (outer) + Nitrile (inner)Polar aprotic solvents (DMSO/DMF) shift the tautomeric equilibrium and rapidly permeate standard nitrile, carrying the skin-irritating pyrazole tautomers through the barrier. Butyl rubber blocks this solvent permeation.
Eye/Face Protection Snug-fitting indirect-vent safety gogglesPrevents both mechanical irritation and chemical interaction of the aerosolized microcrystalline powder with corneal moisture (H319)[1].
Respiratory Protection N95/P100 Particulate RespiratorMitigates the inhalation of fine particulates that trigger acute respiratory tract irritation (H335)[5]. Mandatory if weighing outside a controlled draft enclosure.
Body Protection Flame-resistant lab coat, closed-toe shoesPrevents localized dermal accumulation and systemic absorption through prolonged skin contact (H315)[5].

Operational Workflow: Step-by-Step Methodology

To ensure absolute safety and maintain the integrity of the pyrazole scaffold, adhere to the following standardized solvation and reaction setup protocol.

Phase 1: Pre-Weighing & Transfer

  • Environmental Verification: Ensure the Class II Type A2 Biological Safety Cabinet or chemical fume hood has a verified face velocity of 0.4–0.6 m/s.

  • Static Mitigation: Pyrazole powders frequently hold a static charge. Activate an anti-static bar or ionizer near the analytical balance to prevent the powder from aerosolizing and adhering to your gloves during transfer.

  • Transfer: Weigh the required mass of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol using a static-free, grounded spatula into a pre-tared, sealable reaction vial. Cap the vial before removing it from the balance area.

Phase 2: Solvation & Reaction Setup (The Critical Transition) 4. PPE Upgrade: Transfer the sealed vial to the reaction hood. Crucial Step: If introducing DMSO, DMF, or NMP as the solvent, immediately upgrade your hand protection to Butyl rubber gloves over your Nitrile inner gloves. 5. Closed-System Injection: Introduce the solvent via a syringe through a septum to minimize open-air exposure to the solvated tautomers. Agitate until complete dissolution is achieved. 6. Inert Atmosphere: Proceed with your planned synthesis (e.g., Knoevenagel condensation or alkylation) under an inert atmosphere (N2/Ar). This prevents the oxidative degradation of the highly reactive enol form.

Phase 3: Quenching & Decontamination 7. Quenching: Quench the reaction slowly using saturated aqueous ammonium chloride (


). This neutralizes the reactive intermediates and stabilizes the remaining pyrazole derivatives.
8.  Decontamination:  Wipe down all spatulas and balance surfaces with a 10% bleach solution followed by 70% ethanol to degrade any residual organic material.

Spill Response & Disposal Plan

  • Dry Powder Spill: Do not sweep, as this will aerosolize the respiratory irritant. Cover the spill with damp absorbent paper to suppress dust generation. Carefully scoop the material using a non-sparking tool into a designated hazardous waste container[6].

  • Solvated Spill: Cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use sawdust.

  • Disposal: 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol and its derivatives must be segregated into "Halogen-Free Organic Waste" (unless halogenated reagents were utilized in your specific workflow). Dispose of the sealed containers via high-temperature incineration by a licensed facility[2]. Do not discharge into the aqueous drain, as pyrazole derivatives can exhibit chronic aquatic toxicity.

Workflow Visualization

G Start Dry Powder Handling (Fume Hood Required) Weigh Weighing & Transfer (Nitrile Gloves, N95 Respirator) Start->Weigh Solvate Solvation in DMSO/DMF (CRITICAL: Upgrade to Butyl Gloves) Weigh->Solvate React Reaction Execution (Closed System, Inert Gas) Solvate->React Quench Reaction Quenching (Aqueous NH4Cl) React->Quench Dispose Waste Segregation (Halogen-Free Incineration) Quench->Dispose

Figure 1: Safe handling and disposal workflow for 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol.

References

  • Title: Tautomerization and tautomer models of Chemaxon Source: Chemaxon URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.